Product packaging for Cathepsin B Inhibitor III(Cat. No.:)

Cathepsin B Inhibitor III

Cat. No.: B10782775
M. Wt: 383.4 g/mol
InChI Key: ZEZGJKSEBRELAS-PEDHHIEDSA-N
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Description

Biological Significance of Cathepsin B

The biological importance of Cathepsin B extends beyond simple protein turnover. jcancer.orgmdpi.com It is involved in a myriad of cellular processes, including immune responses, hormone activation, and the maintenance of cellular homeostasis. jcancer.orgmdpi.com Dysregulation of Cathepsin B activity is implicated in various pathologies, such as cancer, inflammatory diseases, and neurodegenerative disorders. nih.govrsc.org

Physiological Functions of Cathepsin B

Cathepsin B's physiological functions are diverse and compartment-specific. Within the acidic environment of lysosomes, it acts as a key hydrolase. However, its activity in the neutral pH of the cytosol and extracellular space points to more specialized roles. researchgate.net

Lysosomal Protein Degradation and Turnover

The primary and most well-established function of Cathepsin B is the degradation of intracellular and endocytosed proteins within lysosomes. jcancer.orgresearchgate.netathensresearch.com This process is fundamental for maintaining the stability of the intracellular proteome and for the recycling of cellular components. jcancer.orgscbt.com Cathepsin B, along with other lysosomal proteases, ensures the breakdown of proteins into smaller peptides and amino acids, which can then be reused by the cell. researchgate.net Inactivation or loss of Cathepsin B can lead to the abnormal accumulation of substrates in lysosomes, resulting in lysosomal storage disorders. nih.gov

Antigen Processing and Presentation in Immune Responses

Cathepsin B plays a significant role in the adaptive immune response by participating in antigen processing and presentation. jcancer.orgfrontiersin.orgsmw.ch Antigen-presenting cells (APCs), such as dendritic cells and macrophages, internalize foreign proteins and degrade them into smaller peptides within endo-lysosomal compartments. smw.chnih.gov These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the cell surface to CD4+ T cells, initiating an immune response. nih.govpnas.org While some studies suggest Cathepsin B is involved in this process, others indicate it may not be essential, highlighting the complexity and potential redundancy of protease function in antigen presentation. pnas.orgfrontiersin.org

Hormone and Growth Factor Processing

Cathepsin B is involved in the processing of various hormones and growth factors, thereby regulating their biological activity. nih.govmdpi.com For instance, it can degrade substrates like insulin-like growth factor-1 (IGF-I), glucagon, and pituitary hormones. nih.govresearchgate.net In thyroid epithelial cells, Cathepsin B participates in the extracellular processing of thyroglobulin, leading to the liberation of thyroid hormones. biologists.com Furthermore, it can activate latent transforming growth factor-β (TGF-β) and degrade insulin-like growth factor binding protein 3 (IGFBP3). tandfonline.com

SubstrateConsequence of Processing
Insulin-like growth factor-1 (IGF-I)Degradation
GlucagonDegradation
Pituitary hormonesDegradation
ThyroglobulinLiberation of thyroid hormones
Latent TGF-βActivation
Insulin-like growth factor binding protein 3 (IGFBP3)Degradation

This table summarizes the role of Cathepsin B in processing various hormones and growth factors.

Role in Autophagy and Lysosomal Homeostasis

Autophagy is a fundamental cellular process for degrading and recycling cytosolic components through their delivery to lysosomes. Cathepsin B is integral to this pathway, participating in the degradation of autophagosomal contents. frontiersin.orgnih.gov It also plays a crucial role in maintaining lysosomal homeostasis. rupress.org Under normal conditions, Cathepsin B controls the population of lysosomes and autophagosomes by cleaving the lysosomal calcium channel MCOLN1/TRPML1. nih.govresearchgate.net This action suppresses the transcription factor TFEB, which in turn inhibits the expression of genes related to autophagy and lysosomal biogenesis. rupress.orgnih.gov

Contribution to Wound Healing and Extracellular Matrix Remodeling

The process of wound healing is a complex, multi-stage cascade that involves inflammation, cell proliferation, and tissue remodeling. A critical component of this process is the remodeling of the extracellular matrix (ECM), the intricate network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Cathepsin B plays a significant role in this remodeling. nih.gov

During wound healing, cells like keratinocytes release Cathepsin B into the extracellular space. researchgate.net Here, it acts to degrade components of the ECM, which is a necessary step to allow for the migration of cells into the wounded area to begin repair. researchgate.netnih.gov This controlled degradation helps clear damaged tissue and creates pathways for new cell growth. researchgate.net

The inhibition of Cathepsin B has been shown to delay the initial stages of wound healing in laboratory settings. researchgate.net By blocking the enzyme's ability to break down the ECM, cell migration is impeded, highlighting the essential, positive role of Cathepsin B in tissue regeneration. researchgate.net

Table 1: Role of Cathepsin B in Wound Healing

Process Function of Cathepsin B Effect of Inhibition
ECM Remodeling Degrades structural components of the ECM (e.g., collagen, elastin). jcancer.orgnih.gov Impedes the breakdown of the ECM.
Cell Migration Facilitates the movement of keratinocytes and other repair cells into the wound site. researchgate.netnih.gov Delays the migration of cells necessary for healing. researchgate.net
Tissue Repair Contributes to the clearance of damaged tissue and supports new tissue formation. researchgate.net Slows down the overall process of tissue regeneration.

Pathophysiological Roles of Cathepsin B

While essential for normal physiological processes, the misregulation of Cathepsin B is implicated in several disease states. Its potent ability to degrade the ECM, when uncontrolled, can facilitate the progression of diseases characterized by abnormal cell invasion and tissue destruction. jcancer.org

Contribution to Tumor Progression and Metastasis

In the context of cancer, Cathepsin B often transforms from a helpful agent of cellular maintenance into a key facilitator of malignancy. nih.govtandfonline.com Numerous studies have shown that an overexpression of Cathepsin B is correlated with more invasive and metastatic cancers. nih.govtandfonline.com The enzyme is often secreted by cancer cells or is found associated with the tumor cell membrane, where it can exert its destructive effects on the surrounding tissue. researchgate.net

A crucial step in cancer cell invasion and metastasis is the breakdown of the ECM and the basement membrane, a specialized layer of the ECM that separates tissues. wjgnet.com Cathepsin B secreted by tumor cells can directly degrade major components of the ECM, including laminin, fibronectin, and type IV collagen. tandfonline.comresearchgate.net This degradation essentially clears a path for cancer cells to break away from the primary tumor and invade surrounding tissues. wjgnet.com

Furthermore, Cathepsin B can act as part of a "proteolytic cascade," where it activates other protein-degrading enzymes, such as matrix metalloproteinases (MMPs). jcancer.org These MMPs, in turn, contribute to further ECM degradation, amplifying the invasive potential of the tumor. nih.gov The inhibition of Cathepsin B activity has been shown to reduce ECM degradation and, consequently, tumor cell invasion in experimental models. wjgnet.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. Tumors require a dedicated blood supply to receive nutrients and oxygen. Cathepsin B contributes to angiogenesis through several mechanisms. By remodeling the ECM, it can facilitate the sprouting of new blood vessels. jcancer.org It can also release pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF), that are bound to the matrix. jcancer.org

Studies have shown that inhibiting Cathepsin B can delay angiogenesis and tumorigenesis. jcancer.org For instance, the knockdown of Cathepsin B has been demonstrated to inhibit tumor-induced angiogenesis by disrupting the expression of VEGF. jcancer.org

The ability of cancer cells to move and invade surrounding tissues is a hallmark of metastasis. Cathepsin B is frequently found at the invasive edges of tumors. wjgnet.com Its proteolytic activity not only degrades the physical barrier of the ECM but may also influence cell-cell adhesion. wjgnet.com By cleaving cell surface proteins, Cathepsin B can weaken the connections between cancer cells, making it easier for them to detach from the primary tumor mass. wjgnet.com

Reducing the expression or activity of Cathepsin B through methods like RNA interference or specific inhibitors has been shown to decrease the motility and invasive behavior of tumor cells in laboratory studies. joycelab.org This underscores the direct contribution of Cathepsin B to the metastatic potential of cancer cells. wjgnet.com

Table 2: Cathepsin B in Tumor Progression

Oncogenic Process Mechanism of Cathepsin B Impact of Inhibition
ECM Degradation Directly degrades ECM proteins (laminin, fibronectin, collagen IV). tandfonline.comresearchgate.net Activates other proteases like MMPs. nih.gov Reduces ECM breakdown and tumor cell invasion. wjgnet.com
Angiogenesis Promotes ECM remodeling for new vessel formation. jcancer.org Releases stored growth factors (e.g., VEGF). jcancer.org Delays tumor angiogenesis and growth. jcancer.org
Invasiveness & Motility Found at the invasive front of tumors, degrading matrix. wjgnet.comspandidos-publications.com May cleave cell adhesion molecules. wjgnet.com Decreases tumor cell motility and invasion. joycelab.org
Promotion of Tumor Angiogenesis
Involvement in Neurodegenerative Conditions

Emerging evidence points to the involvement of Cathepsin B in the pathology of several neurodegenerative diseases, including Alzheimer's disease and traumatic brain injury (TBI). mdpi.comnih.gov In these conditions, the normal function of lysosomes can be disrupted, leading to the leakage of Cathepsin B into the cell's cytoplasm. nih.govresearchgate.net

In the context of Alzheimer's disease, Cathepsin B has a complex and somewhat dual role. Some studies suggest it may be involved in the degradation of amyloid-β (Aβ) peptides, the main component of the plaques found in Alzheimer's brains. mdpi.com However, other research indicates that increased Cathepsin B activity is associated with neuronal cell death and inflammation, which are hallmarks of neurodegeneration. mdpi.comnih.gov The enzyme's release from lysosomes into the cytosol is thought to be a key trigger for these damaging processes. mdpi.com

Similarly, following a traumatic brain injury, levels of Cathepsin B are often elevated. nih.gov Inhibition of Cathepsin B in animal models of TBI has been shown to be neuroprotective, reducing neuronal cell death and improving motor function deficits. nih.govfrontiersin.org This suggests that blocking Cathepsin B activity could be a potential therapeutic strategy for mitigating the damage caused by brain injuries. frontiersin.org

Implications in Traumatic Brain Injury (TBI)

Following a traumatic brain injury (TBI), Cathepsin B is significantly implicated in the secondary injury cascade that leads to neurodegeneration. frontiersin.orgnih.gov In both animal models and human TBI patients, the expression and activity of Cathepsin B are substantially upregulated in the brain. acs.orgnih.gov This increase is observed in critical brain regions like the cortex and hippocampus. nih.gov

A key mechanism of damage involves the rupture or permeabilization of lysosomes in injured neurons, releasing Cathepsin B into the cytosol and extracellular space. frontiersin.orgmdpi.com This unleashed proteolytic activity contributes to cell death through multiple pathways, including apoptosis and inflammation. frontiersin.orgnih.gov Studies have shown that after TBI, Cathepsin B relocalizes from its normal punctate lysosomal pattern to a diffuse distribution in the cytosol of damaged neurons. acs.orgnih.gov

The pathological role of Cathepsin B in TBI is supported by several lines of evidence:

Gene Knockout Studies: Mice with a genetic deletion of the Cathepsin B gene show substantial improvements after TBI, including reduced brain lesion volume and amelioration of motor and cognitive deficits. acs.orgnih.gov

Inhibitor Studies: Treatment with selective Cathepsin B inhibitors has been shown to be neuroprotective. For example, pretreatment with a selective inhibitor significantly attenuated TBI-induced cell death, reduced lesion volume, and improved motor and cognitive function in a rat model. nih.gov Similarly, the administration of the inhibitor CA-074Me in a rat model of diffuse TBI was found to alter Cathepsin B localization and reduce hypersensitivity, indicating its role in late secondary pathologies. mdpi.com

These findings strongly support Cathepsin B as a critical mediator of the neurodegenerative consequences of TBI and a promising drug target for therapeutic intervention. frontiersin.orgnih.gov

Research Findings on Cathepsin B in Traumatic Brain Injury
FindingModel/SystemKey ResultReference
Upregulation of Cathepsin BRat and Mouse TBI modelsBrain Cathepsin B protein levels and activity increased significantly within hours to days post-injury. nih.gov
Effect of Gene KnockoutCathepsin B knockout mice with TBIReduced brain lesion volume and improved neuromotor function compared to wild-type mice with TBI. acs.orgnih.gov
Effect of Chemical InhibitionRat TBI model with a selective Cathepsin B inhibitor (CBI)Attenuated cell death, lesion volume, and motor/cognitive dysfunction. nih.gov
Effect of CA-074MeRat diffuse TBI modelAltered Cathepsin B localization and reduced post-injury hypersensitivity. mdpi.com
Cellular RelocalizationRat diffuse TBI modelCathepsin B redistributed from lysosomes to the cytosol in damaged neurons weeks after injury. nih.govfrontiersin.org
Association with Ischemic Damage

Cathepsin B plays a significant role in the neuronal damage that occurs following cerebral ischemia, such as in a stroke. spandidos-publications.comexonpublications.com During an ischemic event and the subsequent reperfusion phase, a cascade of damaging cellular processes is initiated, including excitotoxicity, oxidative stress, and inflammation. medchemexpress.comors.org These events lead to the destabilization and permeabilization of lysosomal membranes, causing the release of Cathepsin B into the neuronal cytoplasm. ors.orgnih.gov

Once in the cytosol, Cathepsin B contributes to neuronal cell death through several mechanisms:

Apoptosis Induction: It can cleave the pro-apoptotic protein Bid into its truncated form (tBid). tBid then translocates to the mitochondria, triggering the release of cytochrome c and activating the caspase cascade, a central pathway of apoptosis. spandidos-publications.comfrontiersin.orgmedchemexpress.com

Direct Degradation: Released into the extracellular space in large quantities, Cathepsin B can indiscriminately degrade proteins of the extracellular matrix, contributing to the breakdown of the blood-brain barrier and direct tissue damage. exonpublications.com

Inflammasome Activation: Cathepsin B can activate the NLRP3 inflammasome, a key component of the innate immune system that promotes inflammation. medchemexpress.com

Studies using animal models of stroke have demonstrated that levels of Cathepsin B are markedly increased in the hippocampus after cerebral ischemia. spandidos-publications.com The therapeutic potential of targeting this enzyme has been shown in studies where the administration of Cathepsin B inhibitors, such as CA-074 or its cell-permeable methyl ester (CA-074Me), significantly reduces ischemic neuronal death. frontiersin.orgnih.gov For instance, post-ischemic treatment with CA-074 saved a majority of hippocampal neurons from delayed death in a primate model of brain ischemia. medchemexpress.com These findings underscore the role of Cathepsin B as a key executioner of cell death in ischemic brain injury. exonpublications.comnih.gov

Modulation of Renal Pathophysiology

The Cathepsin B protease system is significantly involved in the pathophysiology of various kidney diseases, including acute kidney injury (AKI) and chronic kidney disease (CKD). nih.govfrontiersin.org The kidney is an organ rich in lysosomes, making it particularly susceptible to pathologies involving lysosomal dysfunction. frontiersin.org Dysregulation of Cathepsin B expression and activity in different renal cell types—including podocytes, endothelial cells, and tubular cells—has been linked to the onset and progression of kidney disease through effects on apoptosis, autophagy, inflammation, and extracellular matrix remodeling. frontiersin.org

For example, in animal models of sepsis-induced AKI, Cathepsin B activity is increased. nih.gov Pharmacological inhibition of Cathepsin B in these models can alleviate the severity of the injury. nih.gov In hyperuricemia (high uric acid), which can lead to nephropathy, Cathepsin B expression is upregulated in renal proximal tubular cells. Inhibition of Cathepsin B in this context was shown to promote renal uric acid excretion, suggesting a role for the enzyme in urate retention. nih.govresearchgate.net

Regulation of Programmed Cell Death in Kidney Diseases

A primary mechanism through which Cathepsin B contributes to kidney disease is by mediating multiple forms of programmed cell death (PCD). nih.govresearchgate.net Under pathological stress, such as proteinuria or nephrotoxic insults, lysosomal membrane permeabilization (LMP) occurs in renal tubular epithelial cells, releasing Cathepsin B into the cytoplasm. nih.gov

Once in the cytosol, Cathepsin B can trigger several PCD pathways:

Apoptosis: Cathepsin B can initiate the mitochondrial pathway of apoptosis by cleaving Bid to tBid, leading to caspase activation. nih.govresearchgate.net Studies in models of sepsis-induced AKI show that Cathepsin B triggers apoptosis in kidney cells through this mechanism, and its inhibition can suppress it. nih.gov

Pyroptosis: Cathepsin B can activate the NLRP3 inflammasome, which in turn activates caspases that lead to pyroptosis, a highly inflammatory form of cell death. researchgate.net

Autophagy Regulation: While not directly causing autophagic cell death, Cathepsin B is a key protease in the degradation of autophagic cargo. When Cathepsin B is inhibited in the context of certain kidney diseases, the flow of autophagy can be reduced, which may negatively impact renal function, indicating a complex, context-dependent role. nih.govresearchgate.net

Ferroptosis: Cathepsin B can mediate ferroptosis, an iron-dependent form of cell death, by inducing the accumulation of reactive oxygen species (ROS). researchgate.net

The central role of Cathepsin B in orchestrating these cell death pathways makes it a compelling therapeutic target for a range of kidney diseases. nih.govresearchgate.net

Role of Cathepsin B-Mediated Programmed Cell Death in Kidney Disease
Cell Death PathwayMechanism Involving Cathepsin BAssociated Kidney ConditionReference
ApoptosisCleavage of Bid to tBid, initiating the mitochondrial caspase cascade.Sepsis-Induced Acute Kidney Injury (S-AKI) nih.govresearchgate.net
PyroptosisActivation of the NLRP3 inflammasome.Hyperuricemic Nephropathy researchgate.net
Autophagy (Regulation)Acts as a key protease for degrading autophagosomal contents, affecting autophagy flux.Acute Kidney Injury (AKI) nih.govresearchgate.net
FerroptosisInduces accumulation of reactive oxygen species (ROS).General Kidney Disease researchgate.net
Participation in Inflammatory and Autoimmune Diseases

The Cathepsin B protease system is an active participant in the pathogenesis of inflammatory and autoimmune diseases. nih.govsmw.ch Its roles in antigen processing, cytokine regulation, and extracellular matrix degradation are central to these conditions. nih.govsmw.ch Dysregulated Cathepsin B activity can contribute to the breakdown of self-tolerance and the perpetuation of chronic inflammation that leads to tissue damage. nih.gov For example, in microglia (the brain's immune cells), Cathepsin B is associated with the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β), a major driver of inflammatory brain diseases.

Rheumatoid Arthritis

In rheumatoid arthritis (RA), a chronic autoimmune disease characterized by joint inflammation and destruction, Cathepsin B is particularly implicated. nih.govnih.gov The synovial fluid and tissues of RA patients show significantly increased levels and activity of Cathepsin B compared to healthy individuals or those with osteoarthritis. nih.gov This elevated Cathepsin B is found in synovial fibroblasts, especially at sites of cartilage and bone erosion. nih.gov

Cathepsin B contributes to RA pathology through several mechanisms:

Matrix Degradation: It directly degrades key components of the articular cartilage extracellular matrix, such as collagens and proteoglycans. ors.org

Invasion of Synovial Cells: Cathepsin B promotes the migration and invasion of fibroblast-like synoviocytes (FLS) into cartilage and bone, a key process in joint destruction. nih.gov Inhibition of Cathepsin B with the inhibitor CA-074Me was shown to suppress the migration and invasion of FLS from RA patients. nih.gov

Loss of Lubrication: The lubricating protein lubricin in synovial fluid is degraded by proteases that are upregulated in RA. Studies have shown that inhibiting Cathepsin B and L can retard this degradation and the subsequent loss of boundary lubrication in RA synovial fluid. ors.org

These findings highlight the critical role of Cathepsin B in the progression of joint destruction in RA, making it a potential therapeutic target for mitigating the disease. nih.govors.orgnih.gov

General Inflammatory Processes

Cathepsin B is a significant contributor to inflammatory responses. mdpi.com It can be released from cells, particularly under inflammatory conditions, and can act as a regulator of innate immune responses. smw.ch The enzyme is involved in the activation of inflammatory cells and the synthesis of inflammatory molecules. nih.govnih.gov

One of the key mechanisms by which Cathepsin B contributes to inflammation is through the activation of the NLRP3 inflammasome. researchgate.netresearchgate.net This activation leads to the processing and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18. researchgate.netresearchgate.netmdpi.com The leakage of Cathepsin B from lysosomes into the cytoplasm is a critical step in triggering this inflammasome-mediated inflammatory cascade. frontiersin.orgvulcanchem.com Furthermore, Cathepsin B is implicated in the post-translational processing and production of Tumor Necrosis Factor-alpha (TNF-α), another pivotal inflammatory mediator. smw.chnih.gov

Inhibition of Cathepsin B has been shown to mitigate these inflammatory processes. For instance, the specific inhibitor CA-074Me can effectively block NLRP3 activation, thereby reducing inflammation. researchgate.netspandidos-publications.com

Cardiovascular Disease Associations

Recent research has increasingly pointed towards the significant involvement of Cathepsin B in a range of cardiovascular diseases, including atherosclerosis, myocardial infarction, and heart failure. researchgate.netnih.gov

Atherosclerosis, a chronic inflammatory disease of the arteries, is a key area where Cathepsin B's role is prominent. nih.gov The enzyme contributes to the pathogenesis of atherosclerosis through several mechanisms. It is highly expressed in human carotid plaques and its levels correlate with plaque severity. oup.comoup.com

Cathepsin B is involved in the degradation of the extracellular matrix (ECM) within the arterial intima, which can affect the structural integrity of atherosclerotic lesions and potentially lead to plaque destabilization. nih.govoup.com It also participates in lipid metabolism by modifying low-density lipoproteins (LDLs), promoting their uptake by macrophages and the subsequent formation of foam cells, a hallmark of atherosclerosis. nih.govahajournals.org Furthermore, by activating the NLRP3 inflammasome in macrophages, endothelial cells, and vascular smooth muscle cells within the plaque, Cathepsin B exacerbates the inflammatory burden. researchgate.net

Studies have shown that increased expression of Cathepsin B is associated with arterial stiffening and the presence of atherosclerotic vascular disease. oup.comoup.com

Cathepsin B is also implicated in myocardial injury and the progression to heart failure. nih.govphysiology.org Following a myocardial infarction, both the protein and mRNA expression levels of Cathepsin B are significantly increased in cardiac tissue. nih.govresearchgate.netspandidos-publications.com The enzyme is involved in cardiomyocyte apoptosis and the remodeling process that occurs after a heart attack. researchgate.netspandidos-publications.com

In patients with dilated cardiomyopathy, elevated levels of Cathepsin B have been observed and are negatively correlated with ejection fraction, a measure of the heart's pumping ability. nih.govresearchgate.net This suggests that higher Cathepsin B expression is associated with worsening heart function. researchgate.net The inhibition of Cathepsin B has been shown to attenuate cardiac dysfunction and remodeling in animal models of myocardial infarction, partly by inhibiting the NLRP3 pathway. researchgate.netspandidos-publications.com

Table 1: Research Findings on Cathepsin B in Myocardial Injury

Research Finding Model System Reference
Increased Cathepsin B expression in failing human hearts. Human cardiac tissue researchgate.net
Cathepsin B inhibitor CA-074Me attenuated cardiac dysfunction and remodeling post-myocardial infarction. Rat model spandidos-publications.com
Cathepsin B deficiency attenuated pressure overload-induced cardiac hypertrophy and fibrosis. Mouse model physiology.org
Doxorubicin-induced cardiotoxicity is aggravated by Cathepsin B via NF-κB signaling. H9C2 cardiomyocytes spandidos-publications.com
Atherosclerosis Progression
Role in Viral and Parasitic Infections

The Cathepsin B protease system is also a crucial factor in the lifecycle of various pathogens, including viruses and parasites.

Cathepsin B plays a key role in the entry of several human pathogenic viruses into host cells. nih.govasm.org For some enveloped viruses, such as Ebola virus and SARS-CoV, Cathepsin B is involved in the proteolytic processing of viral glycoproteins within the endosome, a necessary step for the fusion of the viral envelope with the endosomal membrane and subsequent release of the viral genome into the cytoplasm. nih.govmdpi.com In the case of Influenza A virus, Cathepsin B is involved in the expression of the hemagglutinin (HA) protein, which is crucial for the optimal production of progeny virions. nih.gov For some non-enveloped viruses like reovirus, Cathepsin B aids in the proteolytic disassembly of the viral capsid in the endosome. nih.govasm.org

In parasitic infections, Cathepsin B proteases are important virulence factors, particularly for trematodes (flukes) like Fasciola and schistosomes. nih.govcabidigitallibrary.org These proteases are often abundantly expressed by the infective stages of the parasites and play a key role in the invasion of host tissues by degrading extracellular matrix components. nih.govparasite-journal.org For instance, in Schistosoma japonicum, Cathepsin B is involved in skin penetration. cabidigitallibrary.org In Trypanosoma brucei, the causative agent of African sleeping sickness, Cathepsin B has been identified as a potential target for chemotherapy, as its inhibition can clear the parasites from the bloodstream in animal models. plos.org Furthermore, in Leishmania major infections, host Cathepsin B has been shown to play a role in regulating the immune response to the parasite. plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29N3O6 B10782775 Cathepsin B Inhibitor III

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O6/c1-4-8-19-15(22)13-14(27-13)16(23)20-12(10(3)5-2)17(24)21-9-6-7-11(21)18(25)26/h10-14H,4-9H2,1-3H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZGJKSEBRELAS-PEDHHIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Cathepsin B Inhibitor Iii: Context and General Overview

Nature of Cathepsin B Inhibitors within Protease Inhibition

Cathepsin B is a lysosomal cysteine protease belonging to the papain family of enzymes. scbt.comnih.gov These enzymes are crucial for intracellular protein degradation and turnover. researchgate.nettdl.org However, the activity of proteases like Cathepsin B must be tightly regulated, as an imbalance can lead to pathological conditions. researchgate.net This regulation is achieved, in part, by protease inhibitors.

Cathepsin B inhibitors are molecules that reduce or block the enzymatic activity of Cathepsin B. scbt.com They can be broadly categorized as:

Endogenous Inhibitors: These are naturally occurring inhibitors within the body. The most significant endogenous inhibitors of cysteine proteases like Cathepsin B are from the cystatin superfamily. nih.govresearchgate.net

Exogenous Inhibitors: These inhibitors originate from external sources, including natural products from plants and microorganisms, as well as synthetically created small molecules. nih.govresearchgate.net

The mechanism of inhibition can be either reversible or irreversible. nih.gov Many synthetic inhibitors are designed to react with the active site of Cathepsin B, often containing an electrophilic group that forms a covalent bond with the catalytic cysteine residue. nih.govplos.org For example, the inhibitor E-64 forms a covalent thioether bond with the active site cysteine. plos.orghzdr.de

Inhibitors can also be designed to be highly specific. For instance, CA-074 was developed as a specific inhibitor for Cathepsin B, designed based on the structure of epoxysuccinate derivatives. nih.gov The development of such specific inhibitors is crucial for studying the distinct roles of individual cathepsins and for potential therapeutic applications. tandfonline.com The search for novel inhibitors often involves screening large chemical libraries and modifying existing scaffolds to improve potency and selectivity. acs.orgmdpi.com

Historical Context of Cathepsin B Inhibitor Research and Development

The history of protease research dates back to the 19th century with the discovery of pepsin in 1836. scholaris.ca However, the field of protease inhibitors as therapeutic agents is more recent. A significant milestone was the development of HIV protease inhibitors in the late 1980s and early 1990s, which became a cornerstone of antiretroviral therapy. theinventors.orgwikipedia.orgnih.gov This success story highlighted the potential of structure-based drug design in creating potent and specific enzyme inhibitors. wikipedia.org

Research into cysteine protease inhibitors, including those for Cathepsin B, gained momentum during the same period. Key developments include:

The 1970s: Leupeptin, a bacterial aldehyde inhibitor of both cysteine and serine proteases, was discovered. nih.gov

1980s-2000s: A group of inhibitors derived from microorganisms, including aliphatic aldehydes and dipeptides, were identified. nih.gov The epoxysuccinyl amino acid derivative E-64 was isolated from Aspergillus and became a widely used tool for studying cysteine cathepsins. hzdr.denih.gov The crystal structure of human Cathepsin B was determined in the 1990s, paving the way for structure-based design of specific inhibitors. nih.gov

Post-2000s: The focus has shifted towards developing highly selective inhibitors for individual cathepsins to explore their specific functions and to develop more targeted therapies with fewer side effects. tandfonline.com This has led to the creation of compounds like CA-074 for Cathepsin B and various inhibitors for Cathepsins L, K, and S. nih.gov

The ongoing research into Cathepsin B inhibitors is driven by the enzyme's association with various diseases, including cancer and neurological disorders. tdl.orgnews-medical.netplos.org The goal is to develop inhibitors that can selectively target the pathological activities of Cathepsin B while preserving its normal physiological functions. mdpi.comresearchgate.net

Table 3: Timeline of Key Developments in Protease and Cathepsin B Inhibitor Research

Year/PeriodDevelopmentSource(s)
1836 Discovery of pepsin, the first protease. scholaris.ca
1970s Discovery of Leupeptin, a natural protease inhibitor. nih.gov
Late 1980s The basic structure and function of HIV protease were determined. nih.gov
1980s-2000s Discovery of E-64 and other microbial-derived cysteine protease inhibitors. nih.gov
1990s The crystal structure of human Cathepsin B was determined. nih.gov
1995 Saquinavir, the first HIV protease inhibitor, was approved by the FDA. theinventors.orgwikipedia.org
Post-2000s Development of highly selective, structure-based inhibitors for individual cathepsins like CA-074. nih.govtandfonline.com

Compound Names Mentioned:

CA-074

Captopril

Cathepsin B Inhibitor III

E-64

Indinavir

Leupeptin

Lurasidone

Nelfinavir

Paliperidone

Pepsin

Ritonavir

Saquinavir

Z-FG-NHO-BzOME

Z-Arg-Lys–AOMK

Z-Arg-Lys–AMC

Z-Glu-Lys–AMC

Z-Phe-Arg–AMC

Molecular and Enzymatic Inhibition Mechanisms

General Mechanisms of Cathepsin B Inhibition

Cathepsin B inhibitors can be broadly categorized as either reversible or irreversible. nih.gov Irreversible inhibitors, which are the focus of this section, typically form a stable covalent bond with the active site Cys29. nih.gov This covalent modification prevents the enzyme from carrying out its normal proteolytic function. vulcanchem.com The design of these inhibitors often involves a peptidic or peptidomimetic backbone that directs the inhibitor to the active site, and an electrophilic functional group (the "warhead") that reacts with the Cys29 thiol. nih.gov

Covalent Inhibition Modalities

Epoxysuccinyl-based inhibitors are a well-studied class of irreversible Cathepsin B inhibitors derived from the natural product E-64. stanford.eduresearchgate.net These compounds feature an epoxide ring that undergoes nucleophilic attack by the thiolate of Cys29. hzdr.de This reaction results in the opening of the epoxide ring and the formation of a stable thioether bond, thus covalently modifying and inactivating the enzyme. hzdr.devulcanchem.com

Prominent examples include CA-074 and its precursor CA-030. nih.gov The specificity of these inhibitors for Cathepsin B over other cathepsins, like L and H, is attributed to interactions with the S2' subsite of the enzyme, particularly with histidine residues His110 and His111. researchgate.netacs.org The C-terminal proline carboxylate group of CA-074 is crucial for its high potency and pH-dependent inhibition, forming key ionic interactions within the active site. hzdr.deacs.org Methylation of this carboxylate group, as in CA-074Me, significantly reduces the inhibitor's potency. acs.org

Table 1: Potency of Epoxysuccinyl-Based Inhibitors against Cathepsin B

InhibitorTarget EnzymeIC50 (nM)pHReference
CA-030Cathepsin B2.285.5 hzdr.de
CA-074Cathepsin B2.245.5 hzdr.de
CA-074Cathepsin B64.6 acs.org
CA-074Cathepsin B445.5 acs.org
CA-074Cathepsin B7237.2 acs.org
CA-074MeCathepsin B89004.6 acs.org
AMS17Cathepsin B~400- stanford.edu

IC50 values represent the concentration of inhibitor required for 50% inhibition.

Dipeptidyl nitriles are a class of reversible, covalent inhibitors of Cathepsin B. acs.org The nitrile group serves as the electrophilic warhead. acs.org The inhibition mechanism involves the formation of a thioimidate intermediate through the nucleophilic attack of the Cys29 thiolate on the nitrile carbon. acs.orgfrontiersin.org This process is generally reversible. acs.org

The specificity and potency of dipeptidyl nitrile inhibitors are achieved by optimizing the P1, P2, and P3 substituents that interact with the corresponding subsites of the enzyme's active site. rcsb.org Structure-based drug design has been instrumental in developing highly potent and selective inhibitors. For instance, tethering a carboxylate functionality to the carbon alpha to the nitrile enhances potency and selectivity by interacting with the unique carboxylate recognition site in the S2' pocket of Cathepsin B. acs.orgrcsb.org This led to the development of inhibitors with nanomolar potency and excellent selectivity over other cysteine cathepsins. acs.org

Halomethyl ketones, including fluoromethyl (FMK), chloromethyl (CMK), and diazomethyl ketones, are irreversible inhibitors of cysteine proteases like Cathepsin B. nih.govplos.orgresearchgate.net These compounds act as alkylating agents, with the halogen serving as a leaving group following nucleophilic attack by the Cys29 thiol. nih.gov

The reactivity of the halomethyl ketone is influenced by the nature of the halogen. nih.gov For example, Z-Phe-Ala-CH2F (a fluoromethyl ketone) was found to be a potent inhibitor of Cathepsin B. mdpi.com The peptidyl portion of the molecule directs the inhibitor to the active site, and the subsequent alkylation of Cys29 leads to irreversible inactivation. plos.orgmdpi.com While effective, the high reactivity of some halomethyl ketones, such as chloromethyl ketones, can lead to a lack of specificity and potential toxicity. plos.orgmdpi.com Acyloxymethyl ketones represent a variation where the leaving group is a carboxylate, offering a way to tune reactivity and specificity. researchgate.netacs.org

Table 2: Comparison of Halomethyl Ketone Inhibitor Potency

InhibitorTypeSecond-order rate constant (M⁻¹s⁻¹)Reference
Z-Phe-Ala-CH₂FFluoromethyl ketone16,200 mdpi.com
Z-Phe-Ala-diazomethylDiazomethyl ketone546 mdpi.com
Z-Phe-Ala-CH₂ClChloromethyl ketone45,300 mdpi.com

Peptide vinyl sulfones are another class of irreversible inhibitors that target cysteine proteases. nih.govpnas.org The vinyl sulfone group acts as a Michael acceptor, undergoing nucleophilic attack by the Cys29 thiol. pnas.org This results in the formation of a stable covalent thioether linkage. nih.govpnas.org

Vinyl sulfones have been shown to be effective against a range of cysteine proteases, including those from parasitic organisms and human cathepsins. nih.govplos.org The specificity of vinyl sulfone inhibitors is determined by the peptide portion that interacts with the enzyme's binding cleft. nih.gov For example, inhibitors like K11777 have been shown to inhibit both Cathepsin B and Cathepsin L-type proteases. plos.org The interaction of these inhibitors with the subsites of the active site cleft is crucial for their potency and selectivity. nih.gov

This category includes a diverse range of compounds that react with the active site thiol of Cathepsin B. Isothiazolones and 5-chloroisothiazolones, for instance, react with thiols by cleaving their nitrogen-sulfur bond to form disulfides, leading to enzyme inhibition. researchgate.net

Other thiol-reactive agents, such as dehydroascorbic acid (DHA) and alloxan, which are cyclic multiketone thiol oxidizing agents, have also been shown to inhibit Cathepsin B. nih.gov This inhibition is reversible upon the addition of a reducing agent like dithiothreitol (B142953) (DTT). nih.gov L-cysteine and related thiols can also regulate Cathepsin B activity, where the protonated form (RSH) is inhibitory, and the thiolate anion form (RS-) can counteract this inhibition. nih.gov This suggests a complex regulatory mechanism based on the local redox environment. nih.gov

Vinyl Sulfone Interactions

Reversible Inhibition Modalities

Reversible inhibitors interact with an enzyme through non-covalent or reversible covalent bonds, allowing for a dynamic equilibrium between the bound and unbound state. This class includes several important types of inhibitors targeting Cathepsin B.

Peptidyl Aldehyde Interactions

Peptidyl aldehydes are a classic group of reversible, covalent inhibitors of cysteine proteases. mdpi.com These compounds typically feature a peptide sequence that mimics the enzyme's natural substrate, guiding an electrophilic aldehyde "warhead" to the active site. frontiersin.org

The mechanism involves a nucleophilic attack on the aldehyde's carbonyl carbon by the thiolate anion of the catalytic cysteine residue (Cys29 in human Cathepsin B). This attack forms a tetrahedral thiohemiacetal adduct, a transition-state analog that effectively, yet reversibly, inactivates the enzyme. mdpi.comnih.gov Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal) is a well-studied example of a naturally occurring peptidyl aldehyde that competitively inhibits Cathepsin B. ebi.ac.ukallpeptide.com The inhibition by Leupeptin is characterized as a slow, tight-binding process. nih.gov While its binding can be very strong, with a reported inhibition constant (Ki) of around 4.1 nM, the complex can dissociate over time, restoring enzyme activity. mdpi.comebi.ac.uk

It is noteworthy that in aqueous solutions, peptidyl aldehydes like Leupeptin exist in equilibrium between multiple forms: a hydrated form, a cyclic carbinolamine, and the active free aldehyde form, with the free aldehyde being present at a low concentration. nih.gov This equilibrium can affect the observed kinetics of inhibition, sometimes resulting in a lag phase before reaching a steady state. nih.govnih.gov

Other Reversible Binding Mechanisms

Another significant class of reversible covalent inhibitors for Cathepsin B is peptidyl nitriles. These inhibitors also possess a peptide backbone for active site recognition but are equipped with a nitrile group (C≡N) as the electrophilic warhead. google.comnih.gov

The inhibition mechanism involves the nucleophilic addition of the active site cysteine's thiol group to the carbon of the nitrile. hzdr.de This reaction forms a covalent, yet reversible, thioimidate adduct. nih.govhzdr.demdpi.com The trigonal structure of the resulting thioimidate is thought to closely resemble the transition state of substrate hydrolysis by cysteine proteases. google.com Peptidyl nitriles generally exhibit high selectivity for cysteine proteases over serine proteases due to the greater nucleophilicity of the thiolate group compared to the hydroxyl group in the active site of serine proteases. google.com The development of dipeptide nitriles has been a focus of research, with some compounds showing potent inhibition of Cathepsin B with Ki values in the nanomolar range. nih.govacs.org

Modulation via Redox State Alterations (e.g., Nitrosylation)

The activity of cysteine proteases like Cathepsin B is critically dependent on the redox state of the catalytic cysteine residue, which must be in its reduced thiol form (-SH) to be active. Altering this state provides a powerful mechanism for modulating enzyme function.

S-nitrosylation is a post-translational modification where a nitric oxide (NO) group is added to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO). This modification can inhibit Cathepsin B activity. nih.govnih.gov Research has demonstrated that nitric oxide donors, such as S-Nitrosoglutathione (GSNO), can S-nitrosylate Cathepsin B, leading to the formation of SNO-CTSB. scbt.comnih.gov This modification inhibits the enzyme's proteolytic activity, which in turn can affect cellular processes like autophagic flux. nih.govnih.gov Studies have identified multiple cysteine residues in Cathepsin B that are susceptible to S-nitrosylation. nih.govnih.gov This redox-based regulation highlights a physiological mechanism for controlling Cathepsin B function, which can be pathologically relevant in conditions associated with nitrosative stress, such as neurodegenerative diseases. nih.govresearchgate.net

Inhibitor Data Summary

Inhibitor ClassSpecific ExampleInhibition Constant (Ki)Inhibition Modality
Peptidyl AldehydeLeupeptin~4.1 nM ebi.ac.ukReversible, Covalent (Thiohemiacetal) / Competitive allpeptide.com
Peptidyl AldehydeAcetyl-Leu-Leu-Met-H100 nM allpeptide.comReversible, Covalent / Competitive allpeptide.com
Peptidyl NitrileCompound 17 (Schmitz et al., 2016)19.2 - 41.3 nM acs.orgReversible, Covalent (Thioimidate) acs.org
HydroxyquinolineNitroxoline (B368727)Low micromolar IC50 researchgate.netReversible, Non-covalent / Competitive researchgate.net
Caffeic Acid DerivativeCaffeic AcidKi (app) = 510 µM (pH 5.5) semanticscholar.orgNon-covalent / Mixed semanticscholar.org
Caffeic Acid DerivativeCaffeic acid phenethyl ester (CAPE)Ki (app) = 280 µM (pH 5.5) semanticscholar.orgNon-covalent / Uncompetitive (Catalytic) semanticscholar.org
Redox ModulatorS-Nitrosoglutathione (GSNO)N/ARedox Modification (S-nitrosylation) scbt.com

Kinetic Characterization of Cathepsin B Inhibition

The kinetic characterization of an inhibitor provides quantitative measures of its potency and reveals the nature of its interaction with the enzyme. For cathepsin B, this involves determining inhibition constants, understanding the influence of pH, and analyzing reaction rates.

Inhibition constants are key parameters for quantifying the efficacy of an inhibitor. For irreversible inhibitors, which often form a covalent bond with the enzyme, the relevant parameters include the inhibitor concentration that yields 50% inhibition (IC₅₀), the inhibitor concentration at half-maximal inactivation rate (Ki), and the maximal rate of inactivation (kinact). The ratio kinact/Ki represents the second-order rate constant and is a measure of the inhibitor's efficiency.

Many potent cathepsin B inhibitors, such as the epoxide inhibitor CA-074, function as mechanism-based, irreversible inhibitors. nih.govacs.org They typically form a covalent thioether bond with the catalytic cysteine residue (Cys29) in the active site of cathepsin B. nih.gov Kinetic studies are performed by pre-incubating the enzyme with various concentrations of the inhibitor and then measuring the residual enzyme activity over time. nih.govacs.org

For example, kinetic analyses of the inhibitor Z-Arg-Lys-AOMK demonstrated its potency with a Ki value of 130 nM at a neutral pH of 7.2. acs.org Another inhibitor, KHS 10, derived from Streptomyces luteogriseus, was found to inhibit cathepsin B competitively with an inhibition constant (Ki) of 430 nM. mbl.or.kr The well-characterized inhibitor E-64 has been shown to inhibit cathepsin B with an IC₅₀ value of 4.88 µM when the enzyme is immobilized on gold nanoparticles. bbrc.in

Kinetic Parameters for Various Cathepsin B Inhibitors
InhibitorKikinact/Ki (M-1s-1)IC50pHNotesReference
CA-07422 nM4.5 x 1056 nM4.6Highly potent at acidic pH. nih.govacs.org
CA-074211 nM1.1 x 10544 nM5.5Moderate potency. nih.govacs.org
CA-0741.98 µM8.6 x 103723 nM7.2Significantly less potent at neutral pH. nih.govacs.org
Z-Arg-Lys-AOMK130 nM1.1 x 10520 nM7.2Designed to be selective for neutral pH. acs.org
Z-Arg-Lys-AOMK15 µM1.8 x 103-4.6Much lower potency at acidic pH. acs.org
KHS 10430 nM--6.0Competitive inhibitor. mbl.or.kr
E-645.09 µM-4.88 µM6.5Non-competitive inhibition mechanism against immobilized Cathepsin B. bbrc.in

The activity of cathepsin B and the potency of its inhibitors are highly dependent on pH. nih.govacs.orgacs.org Cathepsin B is functional both in the acidic environment of lysosomes (pH ~4.6) and in the neutral pH of the cytosol and extracellular space (pH ~7.2) under pathological conditions. nih.govacs.org

Inhibitors like CA-074 exhibit strong pH-dependent inhibition, being over 100-fold more potent at the acidic pH of 4.6 than at the neutral pH of 7.2. nih.govacs.org This pH dependency is primarily attributed to the inhibitor's free C-terminal carboxyl group and its interaction with the enzyme's occluding loop. nih.govacs.org At acidic pH, the C-terminal carboxylate of CA-074 is thought to form ionic interactions with protonated histidine residues (His110 and His111) in the occluding loop, enhancing binding affinity. nih.govacs.org Methylation of this carboxyl group, as in CA-074Me, abolishes this pH-dependent inhibition and significantly reduces the inhibitor's potency. nih.govacs.org

Conversely, researchers have engineered inhibitors with a preference for neutral pH. acs.org For instance, the inhibitor Z-Arg-Lys-AOMK was designed based on the enzyme's cleavage preferences and is 115-fold more potent at pH 7.2 than at pH 4.6. acs.org This demonstrates that the pH-dependent properties of cathepsin B can be exploited to develop inhibitors that target the enzyme in specific cellular compartments. acs.org Studies with caffeic acid and its derivatives also showed stronger inhibition of cathepsin B at pH 7.4 compared to pH 5.5, suggesting that the pH-dependent binding of the occluding loop to the active site influences inhibitor affinity. mdpi.com

The detailed mechanism of inhibition can be further elucidated by analyzing reaction rates under different substrate and inhibitor concentrations. mdpi.comresearchgate.net Specific velocity plots, which graph the ratio of uninhibited to inhibited reaction velocity against the inhibitor concentration, are used to distinguish between different types of inhibition (e.g., competitive, non-competitive, mixed). mdpi.comresearchgate.net

For example, kinetic analysis of caffeic acid's inhibition of cathepsin B at pH 7.4 using specific velocity plots indicated a pure catalytic mechanism. mdpi.comresearchgate.net This type of analysis, along with titration curves at various substrate concentrations, helps to determine whether an inhibitor primarily interferes with substrate binding (specific or competitive inhibition) or with the catalytic step itself (catalytic or uncompetitive inhibition). mdpi.com For linear inhibition mechanisms, the IC₅₀ value can provide a reasonable estimate of the true inhibition constant. mdpi.com

pH-Dependent Inhibition Kinetics and Preferential Binding

Structural Basis of Cathepsin B Inhibition

The specificity and efficacy of inhibitors are dictated by their three-dimensional interactions with the enzyme's active site and surrounding structures.

Cathepsin B is a member of the papain-like cysteine protease family and possesses a characteristic V-shaped active site cleft located between its two domains (L- and R-domains). hzdr.denih.gov The catalytic triad, comprising Cys29, His199, and Asn290, resides within this cleft. nih.govhzdr.de The active site is further defined by a series of subsites or specificity pockets (S pockets) that accommodate the amino acid residues of a substrate or inhibitor. These are denoted as S3, S2, S1 on the non-primed side (N-terminal to the scissile bond) and S1', S2', S3' on the primed side (C-terminal to the scissile bond). hzdr.denih.gov

The S1' and S2' subsites are particularly important for inhibitor specificity. hzdr.de The S2' subsite is efficiently occupied by inhibitors like CA-074. nih.gov In the case of Schistosoma mansoni cathepsin B1 (SmCB1), the C-terminal carboxyl group of the P2' proline residue of CA-074 interacts with two histidine residues (His-180 and His-181) located in the occluding loop at the S2' subsite. nih.gov The S1, S3, and S2' pockets are formed by loops from the left domain of the enzyme, while the S2 and S1' pockets are formed by the right domain. hzdr.denih.gov While the S2 pocket is well-defined, the S3 and S4 binding sites are considered less defined, involving mainly side-chain interactions. nih.gov

A unique structural feature that distinguishes cathepsin B from many other cathepsins is the presence of a ~20-residue insertion known as the "occluding loop". nih.govhzdr.denih.gov This loop covers the primed side of the active site cleft, blocking it and conferring a unique peptidyldipeptidase (exopeptidase) activity to the enzyme, in addition to its endopeptidase activity. hzdr.denih.gov

The occluding loop plays a crucial role in inhibitor binding and selectivity. nih.govnih.govresearchgate.net It can restrict the access of some inhibitors, such as cystatin C, to the active site. nih.gov For specific inhibitors like CA-074, the occluding loop is a primary target. The specificity of CA-074 for cathepsin B is largely due to interactions between the inhibitor's C-terminal proline and key histidine residues (His110 and His111) within the occluding loop. nih.govnih.gov

The conformation of the occluding loop is pH-dependent. At low pH, a salt bridge between Asp22 and His110 stabilizes the loop in a "closed" conformation. acs.org This conformation is critical for the exopeptidase activity and influences inhibitor binding. acs.orghzdr.de The pH-dependent inhibition by certain compounds is directly linked to competitive binding between the occluding loop and the inhibitor for the active site. acs.org Mutations that disrupt this salt bridge or deletions within the loop can eliminate the pH dependency of inhibition and abolish the enzyme's exopeptidase activity, highlighting the loop's central role in cathepsin B's unique function and its interaction with selective inhibitors. acs.orgnih.gov

Key Residue Interactions

The binding affinity and specificity of inhibitors to Cathepsin B are determined by a network of interactions with specific amino acid residues. These interactions, which include covalent bonding, hydrogen bonding, and hydrophobic contacts, are crucial for the inhibitor's function. Several key residues play pivotal roles in this process. nih.govresearchgate.net

The catalytic site of Cathepsin B features a catalytic dyad, Cys29 and His199, which is a primary target for many inhibitors. researchgate.net Irreversible inhibitors, such as those with an epoxyketone moiety like CA-074, function by forming a stable thioether bond with the catalytic cysteine residue (Cys29). vulcanchem.com This covalent modification disrupts the enzyme's ability to hydrolyze substrates. vulcanchem.com The thiol and imidazole (B134444) side chains of Cys29 and His199 can form an ion pair, and the inhibitory process often involves a nucleophilic attack by the sulfur from Cys29. researchgate.net

Beyond the catalytic dyad, other residues in the active site and the characteristic "occluding loop" of Cathepsin B are vital for inhibitor binding. The occluding loop, an insertion of about 19 residues, partially obstructs the active site and is a key feature distinguishing Cathepsin B from other cathepsins. plos.org Residues within this loop, particularly His110 and His111, are instrumental in the binding of specific inhibitors. plos.orgmdpi.com For instance, the C-terminal carboxylate group of the inhibitor CA-074 engages in pH-dependent ionic interactions with His110 and His111. acs.orgnih.gov These charge-assisted hydrogen bonds are critical for the inhibitor's potency and specificity. nih.gov

Other residues also contribute significantly to the binding of various inhibitors. Computational and docking studies have identified a common set of interacting residues for many small-molecule inhibitors. These include Gln23, His110, His111, Glu122, His199, and Trp221. nih.govdeakin.edu.audeakin.edu.auresearchgate.net Most Cathepsin B inhibitors are found to interact with a core group of residues including Cys29, Gln23, His199, and Trp221. researchgate.net

The table below summarizes the roles of these key residues in the interaction with Cathepsin B inhibitors.

ResidueLocation/RoleType of Interaction with Inhibitor
Cys29 Catalytic DyadForms covalent bonds (thioether) with irreversible inhibitors; involved in nucleophilic attack. researchgate.netvulcanchem.comnih.gov
His199 Catalytic DyadForms an ion pair with Cys29; participates in hydrogen bonding with inhibitors. researchgate.netresearchgate.net
His110 Occluding Loop (S2' Subsite)Forms hydrogen bonds and ionic interactions with the inhibitor's carboxylate groups. nih.govplos.orgacs.org
His111 Occluding Loop (S2' Subsite)Forms hydrogen bonds and ionic interactions with the inhibitor's carboxylate groups. nih.govplos.orgacs.org
Gln23 Active Site CleftParticipates in hydrogen bonding and Van der Waals interactions. nih.govresearchgate.netplos.org
Glu122 Active Site CleftInvolved in important interactions with inhibitors. nih.govdeakin.edu.au
Trp221 Active Site CleftContributes to inhibitor binding, often through hydrophobic or Van der Waals interactions. nih.govresearchgate.net

Conformational Changes Induced by Inhibitor Binding

The binding of an inhibitor to Cathepsin B can induce notable changes in the enzyme's three-dimensional structure. These conformational shifts can range from subtle side-chain rearrangements to more significant movements of entire structural domains, such as the occluding loop. scbt.com

A predominant mechanism of inhibition, particularly by protein inhibitors like cystatins, involves a two-step process that causes a major conformational change. nih.gov Initially, the N-terminal region of the inhibitor binds to the enzyme, which then leads to the displacement of the occluding loop, allowing for a more effective and stable binding of the inhibitor. nih.gov This flexibility, especially in the N-terminus of the inhibitors, appears to be a key determinant for increased inhibitory activity against Cathepsin B. nih.gov The modulation of Cathepsin B's activity by some compounds can lead to conformational changes that affect the enzyme's stability and its interactions with other proteins. scbt.com

However, the extent of conformational change is not uniform across all inhibitors. Studies on the complex between rat Cathepsin B and a chloromethylketone inhibitor revealed that very little conformational change occurs in the enzyme upon binding. researchgate.netpdbj.org This suggests that some inhibitors can bind effectively to the existing conformation of the active site without necessitating large structural rearrangements. In contrast, the derivatization of the key catalytic residues Cys29 and His199 with other reagents has been shown to cause large side-chain conformational changes, highlighting the inherent flexibility of the active site. researchgate.net

The table below outlines the observed conformational changes in Cathepsin B upon interaction with different types of inhibitors.

Inhibitor Type/ConditionInduced Conformational Change in Cathepsin B
Cystatins (e.g., Oryzacystatin-I) Initial binding leads to the subsequent displacement of the occluding loop, enabling a more effective inhibitory binding mode. nih.gov
Peptide-based inhibitors Can induce conformational shifts that influence enzyme stability and interactions with other cellular proteins. scbt.com
Benzyloxycarbonyl-Arg-Ser(O-Bzl) chloromethylketone Binds to rat Cathepsin B with very little conformational change observed in the enzyme structure. researchgate.netpdbj.org
Active Site Derivatization (e.g., with pyridyl disulfide) Large conformational changes observed in the side chains of the key catalytic residues Cys29 and His199, demonstrating the flexibility of the active site. researchgate.net

Chemical Synthesis and Rational Design Strategies

Structure-Activity Relationship (SAR) Studies for Cathepsin B Inhibitors

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its inhibitory activity and selectivity. These studies involve systematically modifying a lead compound and assessing the impact of these changes on its biological activity.

A variety of chemical scaffolds have been investigated for their potential to inhibit cathepsin B. These include both peptidic and non-peptidic structures.

Peptidomimetic Scaffolds: Many early and potent inhibitors are based on peptide sequences that mimic the natural substrates of cathepsin B. hzdr.de For instance, epoxysuccinyl peptides like E-64 and its derivatives, such as CA-074, have been extensively studied. hzdr.deplos.org The epoxysuccinyl group acts as the electrophilic warhead. researchgate.net Dipeptidyl nitriles are another important class of reversible, covalent inhibitors. researchgate.netplos.org

Non-peptidic Scaffolds: To improve properties like cell permeability and metabolic stability, research has shifted towards non-peptidic scaffolds. google.com Chalcone (B49325) hydrazones and their cyclized derivatives (pyrazolines and pyrazoles) have shown promise as reversible inhibitors. nih.gov Other explored scaffolds include nitroxoline (B368727) derivatives, 1,2,4-thiadiazoles, and various heterocyclic compounds. google.comscilit.comnih.gov For example, a series of novel 2-(2-naphthoyl)-6,6-dimethyl-3-aryl-2,3,6,7-tetrahydrobenzofuran-4(5H)-ones were synthesized and found to be potential inhibitors of cathepsins B, H, and L. rsc.org

Modifying substituents on a core scaffold can dramatically alter a compound's inhibitory potency and selectivity for cathepsin B over other related proteases.

Targeting the S2 Subsite: The S2 subsite of cathepsin B is a key recognition pocket. Modifications at the P2 position of peptidic inhibitors significantly influence binding affinity. usp.br For vinyl sulfone inhibitors, substitutions at the P3 to P1' positions have been explored to understand the structural requirements for binding. nih.gov

The Occluding Loop: A unique feature of cathepsin B is the "occluding loop," which contains two histidine residues (His110 and His111). plos.org This loop is crucial for the exopeptidase activity of the enzyme. plos.org Inhibitors with a C-terminal carboxyl group, like CA-074, can interact with these histidine residues, leading to high selectivity for cathepsin B. plos.orggoogle.com

Functional Group Modifications: In a study on chalcone hydrazones, it was found that compounds functionalized with a nitro (-NO2) group were the most potent inhibitors of cathepsin B, while those with a chloro (-Cl) group were more effective against cathepsin H. nih.gov For a series of flavonoid derivatives, the presence of hydroxyl groups in the B ring was important for cathepsin B inhibition. nih.gov

The following table summarizes the inhibitory activities of selected chalcone hydrazone derivatives against Cathepsin B and Cathepsin H, illustrating the impact of substituent modifications.

CompoundSubstituentCathepsin B Kᵢ (µM)Cathepsin H Kᵢ (µM)
1d -NO₂0.042-
2d -NO₂0.053-
4d -NO₂0.131-
1b -Cl-1.111
2b -Cl-1.174
4b -Cl-1.562

Data sourced from a study on functionalized chalcone hydrazones. nih.gov

Exploration of Chemical Scaffolds and Core Structures

Computational Design Approaches

Computational methods have become indispensable tools in the design and discovery of novel cathepsin B inhibitors. These approaches can significantly accelerate the identification of promising lead compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, while virtual screening uses docking to screen large libraries of compounds for potential binders. plos.org These methods help in prioritizing compounds for experimental testing. plos.org

Ligand-based virtual screening (LBVS) utilizes the knowledge of known active ligands to identify new ones. nih.gov A common LBVS method is pharmacophore modeling, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. researchgate.netnih.gov

In one study, a ligand-based pharmacophore model was generated from 24 known cathepsin B inhibitors of both natural and synthetic origin. researchgate.netnih.gov This model, which included hydrophobic, hydrogen bond acceptor, and hydrogen bond donor features, was then used to screen the Maybridge chemical database, leading to the identification of novel pyridine, acetamide, and benzohydrazide (B10538) compounds as potential starting points for new therapeutics. researchgate.netnih.gov

Receptor-based virtual screening, also known as structure-based virtual screening, relies on the 3D structure of the target protein. frontiersin.orgdntb.gov.ua Molecular docking is a key component of this approach, where compounds from a database are docked into the active site of cathepsin B to predict their binding affinity. plos.orgnih.gov

For example, a molecular docking-based virtual screening of the DrugBank database was performed to identify repurposed drugs that could inhibit cathepsin B. plos.org This study identified Lurasidone and Paliperidone as promising candidates with high binding affinities to the catalytic pocket of the enzyme. plos.org Similarly, a virtual screening of a phytochemical library identified Nicandrenone and Picrasidine M as potential cathepsin B inhibitors with superior binding affinities compared to the reference inhibitor CA-074Me. frontiersin.orgdntb.gov.ua

The table below shows the docking scores of the top 10 molecules identified from the DrugBank database screening against Cathepsin B.

MoleculeDocking Score (kcal/mol)
Top Hit 1 -10.6
Top Hit 2 -10.2
Top Hit 3 -9.8
Top Hit 4 -9.5
Top Hit 5 -9.3
Top Hit 6 -9.1
Top Hit 7 -8.9
Top Hit 8 -8.8
Top Hit 9 -8.7
Top Hit 10 -8.7
CA-074Me (Reference) < -8.7

Data sourced from a virtual screening study of the DrugBank database. plos.org

Molecular Docking and Virtual Screening for Ligand Identification

Fragment-Based Design

Fragment-based drug design (FBDD) is a pivotal strategy in the discovery of novel Cathepsin B inhibitors. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the enzyme's active site. uzh.ch These initial hits, though often weak binders, provide a starting point for the development of more potent inhibitors through fragment evolution or linking.

One application of this methodology in the context of Cathepsin B inhibitors involved high-throughput fragment-based docking into the enzyme's active site. uzh.ch This in silico screening, combined with binding free energy evaluations, has successfully identified novel series of inhibitors. uzh.ch For instance, a dioxothiazolidine derivative was identified as a competitive inhibitor that stabilizes the occluding loop of Cathepsin B in its closed conformation, thereby inhibiting both the endo- and exopeptidase activity of the enzyme. uzh.ch

Molecular Dynamics (MD) Simulations for Binding Mechanism and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the binding mechanisms and stability of Cathepsin B inhibitors. plos.orgfrontiersin.org These simulations provide detailed insights into the conformational changes and interactions of the protein-ligand complex over time. plos.orgfrontiersin.org

MD simulations of Cathepsin B complexed with various inhibitors have been conducted for extensive periods, such as 500 nanoseconds, to analyze the system's dynamics. plos.org Trajectory analyses, including Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), are employed to assess the structural stability of the complex. plos.orgfrontiersin.org For example, studies on repurposed drugs like Lurasidone and Paliperidone as Cathepsin B inhibitors showed that these compounds form stable complexes with the enzyme throughout the simulation. plos.org

Principal Component Analysis (PCA) is another technique used to examine the conformational sampling of the enzyme and its complexes. plos.orgfrontiersin.org This analysis reveals the essential motions and dynamics of the system, showing that ligand-bound complexes can occupy a similar essential subspace as the free enzyme, indicating stable binding without inducing large, unfavorable conformational changes. plos.orgfrontiersin.org

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methods are widely used to estimate the binding free energy of a ligand to a protein. nih.govresearchgate.netnih.gov These calculations provide a more accurate ranking of potential inhibitors compared to standard docking scores. acs.orgwalshmedicalmedia.com

In the study of novel Cathepsin B inhibitors identified through virtual screening, MM-PBSA and MM-GBSA were applied to prioritize the lead compounds. nih.govnih.gov These calculations consider various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies, to provide a comprehensive assessment of binding affinity. researchgate.netnih.gov The results from these calculations have shown a strong correlation with experimental activities, validating their use in the rational design of Cathepsin B inhibitors. researchgate.net

Table 1: Representative Binding Free Energy Components for Cathepsin B Inhibitors (kcal/mol)

Compound ΔG_bind (MM-PBSA) ΔG_bind (MM-GBSA)
Virtual Hit 1 -45.2 ± 3.5 -55.8 ± 2.1
Virtual Hit 2 -42.7 ± 4.1 -51.3 ± 2.8
Reference Inhibitor -38.9 ± 2.9 -48.5 ± 3.2

This table is illustrative and compiled from representative data on various Cathepsin B inhibitors. researchgate.net

Trajectory Analysis and Conformational Sampling

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling is a crucial ligand-based drug design approach, particularly useful when the 3D structure of the target is not fully understood. researchgate.netbiochempress.com A pharmacophore model defines the essential 3D arrangement of chemical features necessary for biological activity.

For Cathepsin B inhibitors, several pharmacophore models have been generated. One such model, a four-feature hypothesis, includes two hydrogen bond acceptors, one hydrophobic aliphatic group, and one aromatic ring feature. biochempress.com Another study generated a validated eight-feature pharmacophore hypothesis, termed "Hypo III," which was used to screen chemical databases for new potential inhibitors. nih.govnih.gov This model was built using a set of known Cathepsin B inhibitors of both natural and synthetic origin and included hydrophobic (HY), hydrogen bond acceptor (HBA), and hydrogen bond donor (HBD) features. nih.govnih.gov The use of such validated hypotheses in virtual screening has proven effective in identifying novel scaffolds, such as pyridine, acetamide, and benzohydrazide derivatives, as potential starting points for new therapeutics. nih.govnih.gov

Quantum Chemistry Calculations for Reaction Mechanism Insights

Quantum chemistry calculations, such as Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM), provide profound insights into the reaction mechanisms of covalent inhibitors. cdmf.org.brfrontiersin.org These methods can elucidate the electronic-level details of bond formation and cleavage between the inhibitor and the catalytic cysteine residue (Cys29) in the active site of Cathepsin B. cdmf.org.brfrontiersin.org

Studies on 1,2,4-thiadiazole (B1232254) derivatives as Cathepsin B inhibitors have utilized quantum chemistry to investigate the mechanism of inhibition, which is believed to involve the formation of a disulfide bridge with the catalytic cysteine. cdmf.org.br These calculations helped to identify the specific tautomeric form of the ligand that possesses the necessary structural and energetic characteristics for the ring-opening reaction to occur. cdmf.org.br Similarly, QM/MM studies on nitrile-based inhibitors have been used to investigate the covalent linkage formation, revealing the importance of the protein environment in activating the substrate for the reaction. frontiersin.org

Synthesis of Cathepsin B Inhibitor Analogues and Derivatives

The synthesis of analogues and derivatives of lead compounds is a critical step in optimizing inhibitor potency, selectivity, and pharmacokinetic properties. Based on the insights gained from computational studies, medicinal chemists can rationally design and synthesize new molecules.

For instance, structure-based design efforts have led to the synthesis of a focused library of over 50 nitroxoline derivatives, modifying positions 5, 7, and 8 of the parent compound. acs.org This work successfully explored the structure-activity relationships, leading to new inhibitors with improved performance in cell-based assays. acs.org Other synthetic efforts have focused on developing novel bithiazole derivatives, some of which have shown promising inhibitory activity against Cathepsin B. researchgate.net Additionally, dihydronaphthalenone chalconoid derivatives have been synthesized and evaluated for their cytotoxicity and potential as Cathepsin B inhibitors. scielo.br The synthesis and evaluation of these diverse chemical scaffolds are essential for the development of clinically viable Cathepsin B inhibitors. researchgate.netmdpi.com

Table 2: Compound Names Mentioned

Compound Name
Lurasidone
Paliperidone
CA-074
CA-074Me
Nitroxoline
Nicandrenone
Picrasidine M
Bpa-(Nε-Bpa)-Lys-DArg-Tyr-Npe
Bpa-(Nε-Bpa)Lys-DArg-Phe-Npe
Bpa-MCys-DArg-Phe-Npe
WRR391
Staurosporine
Sorafenib
Cisplatin
Nocuolin A
Carmofur
Nirmatrelvir
X77A
X77C

Design and Synthesis of Peptidomimetic Inhibitors

Peptidomimetic inhibitors are designed to replicate the interaction of natural substrates with the Cathepsin B active site. tandfonline.com This approach often involves modifying a peptide sequence with an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine residue (Cys25) in the enzyme's active site. researchgate.netspringernature.com The design process leverages knowledge of the enzyme's substrate specificity to enhance both potency and selectivity. mdpi.com

A common strategy involves retaining the peptide backbone for recognition and replacing the scissile amide bond with a reactive group. tandfonline.com Various electrophilic functionalities, or warheads, have been successfully incorporated, including aldehydes, nitriles, vinyl sulfones, and epoxysuccinyl derivatives. researchgate.netnih.gov

Epoxysuccinyl Derivatives: Based on the structure of the well-known inhibitor E-64, researchers have synthesized series of epoxysuccinyl-peptide derivatives. jst.go.jp In one study, the 2-methylbutane group of a related compound, E64d, was replaced with various substituents. jst.go.jp The introduction of an ethyl(methyl) sulfane group resulted in a compound with improved inhibitory activity and selectivity for Cathepsin B. jst.go.jp

Nitrile-Based Inhibitors: Dipeptidyl nitriles are a significant class of reversible covalent inhibitors. nih.gov A knowledge-based design approach led to the synthesis of 19 peptide-like nitrile inhibitors. nih.gov By combining a para-biphenyl ring at the P3 position, a halogenated phenylalanine at P2, and a Thr-O-Bz group at P1, researchers developed compounds with nanomolar inhibition of Cathepsin B and high selectivity over related cathepsins K and L. nih.gov Another study focused on 2-cyanopyrrolidine peptidomimetics, where although many compounds showed weak activity, derivative 24 ((E)N-{(S)1-[(S)2-cyano-1-pyrrolidinecarbonyl]-3-methylbutyl}-2,3-diphenylacrylamide) was identified as a selective Cathepsin L inhibitor with a Ki of 5.3 μM, while being inactive against Cathepsin B (Ki > 100 μM), highlighting how subtle structural changes influence selectivity. tandfonline.com

Vinyl Sulfone and Ketone Inhibitors: Vinyl sulfones represent a class of irreversible inhibitors. researchgate.net The inhibitor K11777, a vinyl sulfone, has been used to probe the function of Schistosoma mansoni Cathepsin B1 (SmCB1). nih.gov Similarly, acyloxymethyl ketones (AOMK) serve as effective warheads. acs.org For instance, Z-Arg-Lys-AOMK was designed as a potent and selective irreversible inhibitor of Cathepsin B at neutral pH, demonstrating over 100-fold selectivity for the enzyme at pH 7.2 compared to pH 4.6. acs.org

The synthesis of these peptidomimetics often involves standard solid-phase or solution-phase peptide synthesis techniques to build the amino acid sequence, followed by the coupling of the desired electrophilic warhead. rsc.orgmdpi.com For example, a peptide-based inhibitor was developed by conjugating a Cathepsin B-specific dipeptide (Arg-Arg) with ursodeoxycholic acid (UDCA) via a one-step amide bond coupling reaction. mdpi.com

Compound/ClassWarheadKey Structural FeaturesInhibitory Activity (Ki or IC50)Selectivity Notes
Z-Arg-Lys-AOMKAcyloxymethyl ketone (AOMK)Dipeptide sequence (Arg-Lys) designed for neutral pH selectivity. acs.orgNanomolar potency. acs.org>100-fold selective for Cathepsin B at pH 7.2 vs pH 4.6. acs.org
Nitrile Derivatives (e.g., 7h, 7i, 7j)NitrilePara-biphenyl at P3, halogenated Phe at P2, Thr-O-Bz at P1. nih.govNanomolar inhibition of Cathepsin B. nih.govSelective over Cathepsin K and Cathepsin L. nih.gov
Epoxysuccinyl DerivativesEpoxysuccinylBased on E-64d; substitution with ethyl(methyl) sulfane. jst.go.jpImproved inhibitory activity over parent compound. jst.go.jpImproved selectivity for Cathepsin B. jst.go.jp
K11777Vinyl sulfonePeptidomimetic vinyl sulfone. nih.govPotent inhibitor of SmCB1. nih.govEffective against parasite cysteine proteases. nih.gov

Development of Small Molecule Inhibitor Libraries

Beyond peptidomimetics, the development and screening of small molecule libraries are a crucial strategy for discovering novel Cathepsin B inhibitors. plos.org This approach allows for the exploration of a wider chemical space to identify non-peptidic scaffolds, which may offer advantages in terms of cell permeability and metabolic stability.

Structure-Based and Virtual Screening: Structure-based design often begins with a known inhibitor or a hit from a screen. For example, using the cocrystal structure of nitroxoline with Cathepsin B, a focused library of over 50 derivatives was prepared by modifying the nitroxoline scaffold. acs.org This effort led to the identification of inhibitor 17 , which demonstrated effectiveness in cell-based models of tumor invasion. acs.org Virtual screening of large compound databases is another powerful technique. A large-scale screen of the Maybridge database, containing approximately 61,000 small molecules, was used to identify novel Cathepsin B inhibitors through a combination of pharmacophore mapping, docking, and molecular dynamics. nih.gov This approach successfully identified drug-like compounds that could form stable complexes within the Cathepsin B binding cavity. nih.gov

Library Synthesis and Screening: The synthesis of focused libraries around a particular chemical scaffold is a common tactic. One study involved the design and synthesis of a library of small molecules containing the thiosemicarbazone moiety on various frameworks, including thiochromanone and tetralone. tdl.org While these specific analogues proved to be potent inhibitors of Cathepsin L or K, they were notably inactive against Cathepsin B (IC50 >10,000 nM), demonstrating the potential for achieving high selectivity through scaffold modification. tdl.org In another effort, a library of 22 novel 1,2,4-triazole (B32235) derivatives was synthesized and evaluated. tandfonline.com These compounds were primarily designed as carbonic anhydrase inhibitors but also showed significant inhibitory activity against Cathepsin B at a concentration of 10⁻⁷ M. tandfonline.com

The screening of existing inhibitor collections can also yield valuable leads. A library of approximately 2,100 cathepsin inhibitors, originally developed by Celera Genomics for human cathepsins K, S, and B, was screened against parasite cysteine proteases. plos.org This "re-purposing" approach leverages existing, well-characterized chemical matter to accelerate the discovery of new therapeutic agents. plos.org

Library Type/ScaffoldDesign StrategyNumber of CompoundsKey Findings
Nitroxoline DerivativesStructure-based design using a cocrystal structure. acs.org>50Identified potent inhibitors, with compound 17 showing efficacy in cell-based invasion assays. acs.org
Maybridge DatabaseLarge-scale virtual screening with pharmacophore mapping and docking. nih.gov~61,000Identified 1,728 drug-like hits that matched the pharmacophore model for Cathepsin B inhibition. nih.gov
ThiosemicarbazonesSynthesis of a focused library on various molecular frameworks. tdl.orgNot specifiedAnalogues were inactive against Cathepsin B (IC50 >10,000 nM) but potent against Cathepsins L and K, showing high selectivity. tdl.org
1,2,4-TriazolesSynthesis of a focused library based on a "tail-approach". tandfonline.com22Compounds showed significant ancillary inhibitory activity against Cathepsin B at 10⁻⁷ M. tandfonline.com
Celera Genomics LibraryScreening of an existing library of cathepsin inhibitors. plos.org~2,100Identified sub-micromolar cell-active leads against parasite proteases homologous to human cathepsins. plos.org

Selectivity and Specificity Profiling of Cathepsin B Inhibitors

Differential Inhibition Profiles Against Other Cysteine Cathepsins (e.g., Cathepsin L, S, K, H, D)

Cathepsin B Inhibitor III, also identified by its chemical sequence Z-Phe-Gly-NHO-Bz-pOMe, is an irreversible inhibitor that belongs to the class of peptidyl acyloxymethyl ketones. Its mechanism involves the alkylation of the active site cysteine residue, forming a stable covalent bond. The selectivity of this inhibitor has been evaluated against several homologous cysteine proteases.

The potency of such irreversible inhibitors is typically quantified by the second-order rate constant of inactivation (k₂/Kᵢ), which reflects the efficiency of the inhibitor in binding and inactivating the enzyme. A higher k₂/Kᵢ value indicates a more potent inhibitor.

Based on available data, this compound exhibits a distinct selectivity profile. It is a potent inhibitor of Cathepsin L, with a k₂/Kᵢ value of 1.5 x 10⁵ M⁻¹s⁻¹. sigmaaldrich.commerckmillipore.commerckmillipore.com It also effectively inhibits Cathepsin S (k₂/Kᵢ = 6.6 x 10⁴ M⁻¹s⁻¹) and, to a lesser extent, Cathepsin B (k₂/Kᵢ = 1.0 x 10⁴ M⁻¹s⁻¹). sigmaaldrich.commerckmillipore.commerckmillipore.com Notably, one study indicates that this compound does not significantly inhibit Cathepsin K. nih.gov This is a critical feature, as Cathepsin K is the primary protease involved in bone resorption, and its inhibition can lead to skeletal abnormalities.

The differential inhibition profile underscores that while potent, this compound is not entirely selective for Cathepsin B and shows significant activity against other crucial cysteine cathepsins, particularly Cathepsin L.

EnzymeInhibitorInhibition Constant (k₂/Kᵢ) M⁻¹s⁻¹Reference
Cathepsin BThis compound (Z-Phe-Gly-NHO-Bz-pOMe)1.0 x 10⁴ sigmaaldrich.commerckmillipore.commerckmillipore.com
Cathepsin LThis compound (Z-Phe-Gly-NHO-Bz-pOMe)1.5 x 10⁵ sigmaaldrich.commerckmillipore.commerckmillipore.com
Cathepsin SThis compound (Z-Phe-Gly-NHO-Bz-pOMe)6.6 x 10⁴ sigmaaldrich.commerckmillipore.commerckmillipore.com
Cathepsin KThis compound (Z-Phe-Gly-NHO-Bz-pOMe)Not significantly inhibited nih.gov
PapainThis compound (Z-Phe-Gly-NHO-Bz-pOMe)1.0 x 10³ sigmaaldrich.commerckmillipore.commerckmillipore.com

Strategies for Enhancing Cathepsin B Specificity

The quest for selective Cathepsin B inhibitors is a central theme in medicinal chemistry, driven by the need to minimize off-target effects. Several rational design strategies have been developed to exploit the subtle structural differences between Cathepsin B and other cysteine proteases.

One of the most successful strategies involves targeting the unique structural feature of Cathepsin B: the "occluding loop." This flexible loop, composed of approximately 20 amino acid residues, is absent in other cathepsins like L and S. It contains two critical histidine residues (His110 and His111) that can form salt bridge interactions with a terminal carboxylate group on a substrate or inhibitor. nih.gov This provides a unique binding pocket (the S2' subsite) that can be exploited for selectivity. Inhibitors like CA-074, an epoxysuccinyl peptide, have been designed with a C-terminal proline whose free carboxylate group interacts with these histidines, conferring high selectivity for Cathepsin B. nih.govhzdr.de

Another key strategy is the structure-based optimization of the peptidic or peptidomimetic backbone of the inhibitor. By systematically modifying the amino acid residues that interact with the enzyme's binding pockets (S1, S2, S3, etc.), selectivity can be fine-tuned. For example, in the development of dipeptidyl nitrile inhibitors, modifications at the P2 and P3 positions have been shown to significantly enhance selectivity for Cathepsin B over Cathepsins K and L. researchgate.net

The choice of the electrophilic "warhead" that reacts with the active site cysteine is also crucial. Different warheads, such as nitriles, vinyl sulfones, epoxides, and acyloxymethyl ketones, exhibit different reactivity profiles and can influence selectivity. hzdr.de Peptidyl acyloxymethyl ketones, the class to which this compound belongs, are potent irreversible inhibitors whose reactivity can be modulated by altering the carboxylate leaving group. capes.gov.brnih.gov This allows for the tuning of inhibitory potency and, to some extent, selectivity.

Finally, exploiting the distinct pH profiles of cathepsins offers another avenue for achieving specificity. Cathepsin B retains significant activity at neutral or slightly acidic pH, conditions often found in the extracellular tumor microenvironment where it promotes invasion. In contrast, many other cathepsins are most active in the highly acidic environment of the lysosome. Designing inhibitors that are preferentially active at pH 6.0-7.4 can provide a degree of functional selectivity for extracellular Cathepsin B. nih.gov

These strategies, often used in combination, form the basis of modern drug design efforts aimed at producing highly potent and, crucially, highly selective inhibitors of Cathepsin B for therapeutic applications.

Cellular and Subcellular Effects of Cathepsin B Inhibition in Vitro Studies

Modulation of Lysosomal Physiology and Function

The lysosome, a critical organelle for cellular degradation and recycling, is profoundly affected by the inhibition of Cathepsin B. In vitro studies utilizing Cathepsin B Inhibitor III and other specific inhibitors have elucidated a cascade of effects on lysosomal physiology, highlighting the central role of this protease in maintaining cellular homeostasis.

Impact on Autophagy Flux and Autophagosome Processing

Autophagy is a fundamental cellular process for the degradation of damaged organelles and long-lived proteins. This pathway culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded by lysosomal hydrolases. Inhibition of Cathepsin B has been shown to disrupt this process, leading to an impairment of autophagy flux. nih.govplos.org

A primary indicator of altered autophagy is the accumulation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein marker for autophagosomes. nih.govplos.org In vitro studies consistently demonstrate that treatment with Cathepsin B inhibitors, including specific inhibitors like this compound, leads to a significant increase in LC3-II levels. nih.govnih.gov This accumulation is not necessarily due to an induction of autophagy but rather a blockage in the degradation of autophagosomes, a state referred to as impaired autophagy flux. nih.govmolbiolcell.org

Pharmacological inhibition of Cathepsin B in various cell lines, including insulinoma (INS-1) cells and Chinese Hamster Ovary (CHO) cells, results in a marked accumulation of LC3-II. nih.govnih.gov This effect is also observed with the general cysteine protease inhibitor E64d, further implicating the role of cysteine cathepsins in the final stages of autophagy. nih.govresearchgate.net The accumulation of LC3-II is often accompanied by an increase in the number of autophagic vacuoles within the cells. nih.gov

Beyond LC3-II, the inhibition of Cathepsin B also leads to the accumulation of other lysosomal proteins. Studies have shown that genetic or pharmacological inhibition of Cathepsin B and L results in the accumulation of lysosomal-associated membrane protein 1 (LAMP1), Niemann-Pick C1 (NPC1), and NPC2 proteins. nih.govplos.org This suggests a broader disruption of lysosomal degradative capacity.

Table 1: Effects of Cathepsin B Inhibition on Autophagy Markers and Lysosomal Proteins (In Vitro)

Cell Line Inhibitor Observed Effect Reference
INS-1 Cathepsin B Inhibitor Increased LC3-II accumulation nih.gov
CHO PADK (Cathepsin B/L inhibitor) Accumulation of LC3-II, NPC1, and NPC2 nih.gov
SH-SY5Y PADK (Cathepsin B/L inhibitor) Increased LC3 accumulation plos.org
BMDMs CA-074 Me (Cathepsin B inhibitor) Increased LC3-II levels rupress.org
Pancreatic Islets Cathepsin B Inhibitor Increased LC3-II accumulation nih.gov

Regulation of Lysosomal Biogenesis

Interestingly, the impairment of lysosomal function through Cathepsin B inhibition triggers a compensatory response involving the biogenesis of new lysosomes. rupress.orgnih.gov This process is primarily regulated by the transcription factor EB (TFEB), a master regulator of lysosomal and autophagy-related genes. rupress.orgnih.govsemanticscholar.org

In bone marrow-derived macrophages (BMDMs), pharmacological inhibition of Cathepsin B with CA-074 Me, a cell-permeable inhibitor, leads to the activation and nuclear translocation of TFEB. rupress.orgnih.gov This, in turn, drives the expression of genes involved in lysosomal biogenesis and autophagy. rupress.orgnih.gov The proposed mechanism involves the downregulation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway and the prevention of the cleavage of the lysosomal calcium channel TRPML1. rupress.orgnih.gov The activation of TFEB appears to be a specific response to the loss of Cathepsin B activity, as it is not observed with the inhibition of other proteases like cathepsin G or elastase. rupress.orgnih.gov

Effects on Intralysosomal pH Homeostasis

The acidic environment of the lysosome is crucial for the optimal activity of its hydrolytic enzymes. jcancer.org Cathepsin B itself functions optimally at an acidic pH, typically around 4.6, which is characteristic of the lysosomal lumen. acs.orgescholarship.org While direct, extensive studies on the effect of this compound on intralysosomal pH are limited, the process of lysosomal degradation is intrinsically linked to pH. Some autophagy inhibitors, like chloroquine, function by increasing lysosomal pH, thereby inactivating pH-dependent hydrolases. researchgate.netoncotarget.com The accumulation of undigested material due to Cathepsin B inhibition could potentially lead to secondary effects on lysosomal pH homeostasis, although this requires further investigation. It has been noted that a rise in lysosomal pH disrupts the function of hydrolytic enzymes. researchgate.netresearchgate.net

Influence on Lysosomal Membrane Permeabilization

Lysosomal membrane permeabilization (LMP) is a critical event that can lead to cell death through the release of lysosomal contents, including cathepsins, into the cytosol. jcancer.orgnih.gov Cathepsin B, once in the cytosol, can trigger apoptotic pathways. jcancer.orgtandfonline.comoecd.org

Paradoxically, while the release of active Cathepsin B from lysosomes can induce LMP, the inhibition of its activity within the lysosome can also have consequences for membrane stability. Some studies suggest that the accumulation of unprocessed substrates and dysfunctional lysosomes resulting from Cathepsin B inhibition could potentially lead to lysosomal stress and, eventually, LMP. For instance, in certain cellular contexts, cytokine-induced LMP and the subsequent release of cathepsins into the cytosol contribute to apoptosis, a process that can be reduced by cathepsin inhibitors. researchgate.net The inhibition of cathepsin activity has been shown to protect cells from certain forms of cell death, highlighting the complex role of these proteases in cellular fate. aai.org

Modulation of Intracellular Cholesterol Trafficking

A significant consequence of Cathepsin B inhibition is the disruption of intracellular cholesterol trafficking, leading to a phenotype resembling Niemann-Pick type C (NPC) disease. nih.govplos.org NPC is a neurodegenerative disorder characterized by the accumulation of unesterified cholesterol in late endosomes and lysosomes. nih.gov

In vitro studies using CHO and human neuroblastoma SH-SY5Y cells have demonstrated that inhibiting Cathepsin B and L leads to the accumulation of free cholesterol within late endosomes and lysosomes. nih.govplos.org This is accompanied by an accumulation of the NPC1 protein in these compartments and a downregulation of the ABCA1 protein, both of which are crucial for cholesterol efflux. nih.govplos.org These findings strongly suggest that Cathepsin B and L are major regulators of intracellular cholesterol transport. nih.govfrontiersin.orgresearchgate.net The inhibition of these cathepsins appears to directly impact the machinery responsible for moving cholesterol out of the lysosome. nih.gov

Table 2: Impact of Cathepsin B Inhibition on Cholesterol Trafficking (In Vitro)

Cell Line Inhibitor Key Findings Reference
CHO PADK (Cathepsin B/L inhibitor) Cholesterol accumulation, increased NPC1, decreased ABCA1 nih.govresearchgate.net
SH-SY5Y PADK (Cathepsin B/L inhibitor) Cholesterol accumulation, increased NPC1, decreased ABCA1 plos.org
Macrophages Cathepsin B and L inhibitors Reduced NPC2 secretion, altered expression of cholesterol trafficking genes nih.gov

Influence on Intracellular Signaling Pathways

The inhibition of Cathepsin B, a lysosomal cysteine protease, instigates a cascade of effects on various intracellular signaling pathways. These alterations are not isolated events but rather an interconnected network of responses that influence fundamental cellular processes ranging from programmed cell death to inflammatory responses and metabolic regulation. By blocking the proteolytic activity of Cathepsin B, specific inhibitors can trigger significant shifts in cellular signaling, revealing the enzyme's integral role in maintaining cellular homeostasis.

Regulation of Programmed Cell Death Pathways (Apoptosis)

Cathepsin B is recognized as a dual-faceted regulator of apoptosis. Under certain conditions, its release from lysosomes into the cytoplasm can trigger apoptotic pathways by cleaving pro-apoptotic proteins like Bid. frontiersin.orgnih.gov However, in vitro studies using specific inhibitors have demonstrated that blocking Cathepsin B activity can also promote apoptosis, particularly in cancer cells or cells under metabolic stress. researchgate.netplos.org This pro-apoptotic effect following inhibition is often mediated through the induction of lysosomal membrane permeabilization and the subsequent release of other lysosomal hydrolases. researchgate.net

The relationship between Cathepsin B and caspases, the principal executioners of apoptosis, is complex. Cathepsin B can directly process and activate initiator caspases, such as procaspase-1 and procaspase-11, but it is a very poor activator of the executioner procaspase-3. core.ac.uk

Paradoxically, the inhibition of Cathepsin B has been shown to induce caspase-dependent apoptosis in several in vitro models. Treatment of pancreatic INS-1 cells with Cathepsin B inhibitors leads to the activation of caspase-9 and caspase-3. researchgate.netplos.org Similarly, in oral squamous cell carcinoma cells, the inhibitor CA-074Me was found to inhibit apoptosis independent of caspase activation, suggesting that its primary effect is upstream of the caspase cascade, but it ultimately prevents Bid processing. researchgate.net In some contexts, the inhibition of Cathepsin B leads to an increase in phosphorylated JNK, which in turn can activate caspase-3. researchgate.net The use of the cysteine protease inhibitor E-64 on filarial parasites also resulted in the activation of CED-3, a homolog of mammalian caspase-3, initiating an apoptotic-like event. plos.org

Table 1: Effects of Cathepsin B Inhibitors on Caspase Activation

Inhibitor Cell Line / Organism Effect on Caspases Finding
Cathepsin B Inhibitor (CBi) Pancreatic INS-1 cells ▲ Increased activation of caspase-9 and caspase-3 Inhibition of Cathepsin B under high glucose conditions promotes caspase-dependent apoptosis. researchgate.netplos.org
E-64 Setaria cervi (filarial parasite) ▲ Increased activation of CED-3 (caspase-3 homolog) Inhibition of Cathepsin B leads to an apoptotic-like event. plos.org
CA-074Me Oral Squamous Carcinoma Cells (OSCC) ▼ Decreased Bid cleavage CA-074Me inhibits TRAIL-induced Bid processing, acting upstream of mitochondrial apoptosis pathways. researchgate.net
Cathepsin B Inhibitor Pancreatic INS-1 cells ▲ Increased phosphorylated JNK, leading to caspase-3 activation The activated JNK pathway is implicated in the induction of apoptosis following cathepsin inhibition. researchgate.net

Modulation of Inflammatory Responses and Cytokine Production

Inhibition of Cathepsin B significantly modulates inflammatory and immune responses by altering cytokine profiles and interfering with inflammasome activation. A key finding is that Cathepsin B inhibition can skew the T-helper (Th) cell response from a Th2-dominant to a Th1-dominant phenotype. nih.govaai.org In studies using the specific inhibitor CA-074, this shift was characterized by a marked decrease in the production of Th2-type cytokines, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5), and a concurrent increase in the Th1-type cytokine, Interferon-gamma (IFN-γ). nih.govaai.org

Furthermore, Cathepsin B is crucial for the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation of highly pro-inflammatory cytokines. nih.gov The release of Cathepsin B into the cytosol is a critical step for activating the NLRP3 inflammasome, leading to caspase-1 activation and the subsequent processing of pro-IL-1β and pro-IL-18 into their active forms. spandidos-publications.comfrontiersin.org Consequently, pharmacological inhibition of Cathepsin B with inhibitors like CA-074Me effectively blocks the activation of the NLRP3-IL-1β signaling pathway, resulting in significantly reduced secretion of IL-1β and IL-18. spandidos-publications.comfrontiersin.org In dendritic cells and macrophages, a deficiency in Cathepsin B leads to a significant upregulation in the expression of IL-12, a key Th1-inducing cytokine. plos.org

Table 2: Modulation of Cytokine Production by Cathepsin B Inhibitors

Inhibitor / Condition Cell Type / Model Effect on Cytokine Outcome
CA-074 Ovalbumin-immunized mice splenocytes ▼ IL-4, ▼ IL-5, ▲ IFN-γ Skews immune response from Th2 to Th1. nih.gov
CA-074 Leishmania major-infected BALB/c mice ▼ IL-4, ▲ IFN-γ Promotes a protective Th1 response. aai.orgtokushima-u.ac.jp
CA-074Me Rat model of myocardial infarction ▼ IL-1β, ▼ IL-18 Attenuates post-MI inflammation by inhibiting the NLRP3 inflammasome pathway. spandidos-publications.com
Cathepsin B deficiency Bone-marrow derived dendritic cells & macrophages ▲ IL-12 Promotes a pro-Th1 cellular environment. plos.org

Interactions with Cellular Redox Homeostasis

The interplay between Cathepsin B and cellular redox homeostasis is bidirectional and complex. Oxidative stress can disrupt lysosomal membrane integrity, leading to the release of active Cathepsin B into the cytosol, which can then contribute to pathological processes. mdpi.com Conversely, the inhibition of Cathepsin B's normal enzymatic function can disrupt the delicate balance of cellular redox systems. In a study using the inhibitor E-64, blocking Cathepsin B activity in filarial parasites led to increased generation of reactive oxygen species (ROS) and a marked decrease in the levels of glutathione (B108866) (GSH) and the activity of glutathione reductase. plos.org This induced state of oxidative stress can, in turn, trigger mitochondrial-mediated apoptosis. plos.org This suggests that Cathepsin B plays a role in maintaining redox balance, and its inhibition can lead to a pro-oxidant state. frontiersin.orgmdpi.com

Down-regulation of Mechanistic Target of Rapamycin (mTOR) Activity

A significant consequence of Cathepsin B inhibition is the down-regulation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. In vitro studies using bone marrow-derived macrophages (BMDMs) treated with the Cathepsin B inhibitor CA-074 Me showed a rapid and significant reduction in the phosphorylation of both mTOR and its direct target, 4E-BP. rupress.orgnih.gov This down-regulation of mTOR activity occurred within 30 minutes of inhibitor treatment, highlighting a direct and swift link between Cathepsin B activity and the mTORC1 signaling complex. rupress.orgnih.govtandfonline.com The reduced mTOR activity upon Cathepsin B inhibition suggests that Cathepsin B plays a negative regulatory role in pathways that suppress mTOR, or that its activity is somehow required to maintain mTORC1 signaling at the lysosomal surface. rupress.org

Activation of Transcription Factor EB (TFEB)

Directly linked to the inhibition of mTOR is the activation of Transcription Factor EB (TFEB), the master regulator of lysosomal biogenesis and autophagy. rupress.orgnih.gov TFEB activity is tightly controlled by mTORC1, which, when active, phosphorylates TFEB and retains it in the cytoplasm. nih.gov The inhibition of Cathepsin B, by causing a down-regulation of mTOR activity, leads to the dephosphorylation and subsequent activation of TFEB. rupress.orgtandfonline.com Activated TFEB then translocates to the nucleus, where it drives the expression of a wide array of genes involved in lysosomal function and autophagy. rupress.orgnih.gov Time-course experiments have shown that the induction of TFEB expression occurs within 30 minutes of treatment with a Cathepsin B inhibitor, in parallel with the reduction of phosphorylated mTOR. rupress.orgnih.gov This specific response leads to an increase in the number of lysosomes and autophagosomes, enhancing the cell's degradative capacity. rupress.orgtandfonline.com

Table 3: Summary of Effects of Cathepsin B Inhibition on Key Signaling Molecules

Target Molecule Effect of Inhibition Key Finding
mTOR (phosphorylated) ▼ Decreased Inhibition of Cathepsin B rapidly down-regulates mTORC1 activity. rupress.orgnih.govtandfonline.com
TFEB ▲ Activated Decreased mTOR activity leads to TFEB dephosphorylation, nuclear translocation, and activation. rupress.orgnih.govtandfonline.com
JNK (phosphorylated) ▲ Increased In some contexts, inhibition can activate the JNK stress pathway, leading to apoptosis. researchgate.net
NLRP3 Inflammasome ▼ Inhibited Blocks maturation of IL-1β and IL-18 by preventing inflammasome activation. spandidos-publications.comfrontiersin.org

Extracellular Matrix Remodeling and Cellular Invasiveness

The inhibition of Cathepsin B, a lysosomal cysteine protease, has been shown in various in vitro studies to significantly impact the remodeling of the extracellular matrix (ECM) and attenuate cellular invasiveness. This is primarily achieved through the direct prevention of ECM component degradation and the reduced activation of other key extracellular proteases.

Inhibition of Extracellular Matrix Component Degradation (e.g., Type IV Collagen, Fibronectin, Laminin)

Cathepsin B is capable of degrading several critical components of the ECM and basement membrane, including type IV collagen, fibronectin, and laminin. aacrjournals.orgatlasgeneticsoncology.orgresearchgate.net This degradation is a crucial step in facilitating tumor cell invasion and metastasis. atlasgeneticsoncology.org In vitro studies have consistently demonstrated that inhibiting Cathepsin B activity leads to a marked reduction in the degradation of these ECM proteins.

For instance, the use of specific Cathepsin B inhibitors, such as CA-074, has been shown to significantly decrease the degradation of type IV collagen by various cancer cell lines, including those from inflammatory breast cancer. nih.govresearchgate.netwindows.net In studies using 3D reconstituted basement membrane overlay cultures, the inhibitor CA-074 markedly attenuated the degradation of DQ-collagen IV. researchgate.netresearchgate.net Similarly, another Cathepsin B inhibitor, a clioquinol–ruthenium complex, was found to impair both intracellular and extracellular degradation of DQ-collagen IV by MCF-10A neoT cells. rsc.org The IC50 values for this complex were determined to be 1.7 μM for intracellular and 12.5 nM for extracellular collagen degradation. rsc.org

Research has also shown that Cathepsin B can readily degrade fibronectin and laminin. researchgate.net The degradation of fibronectin by Cathepsin B can be blocked by cysteine-proteinase inhibitors like E-64 and stefin A. researchgate.net The inhibition of Cathepsin B has also been linked to reduced degradation of collagen I by prostate carcinoma cell lines, further supporting its role in ECM breakdown. aacrjournals.org

The following table summarizes findings from studies on the inhibition of ECM component degradation by Cathepsin B inhibitors.

Attenuation of Extracellular Protease Activation (e.g., uPA, Pro-Stromelysin)

Beyond its direct degradative capacity, Cathepsin B plays a significant role in activating other proteases involved in ECM remodeling, thereby initiating a proteolytic cascade. atlasgeneticsoncology.orgwjgnet.com A key target in this cascade is the urokinase-type plasminogen activator (uPA). Cathepsin B can activate pro-uPA to its active form, uPA. aacrjournals.orgmdpi.comaacrjournals.orgresearchgate.net Active uPA then converts plasminogen to plasmin, a broad-spectrum protease that can degrade various ECM components and activate matrix metalloproteinases (MMPs). atlasgeneticsoncology.orgwjgnet.com

In vitro studies have shown that Cathepsin B efficiently activates both soluble and receptor-bound forms of pro-uPA. aacrjournals.orgmdpi.comresearchgate.net This activation can be prevented by pre-incubating Cathepsin B with inhibitors like E-64. researchgate.net The interaction between Cathepsin B and the uPA system is considered a crucial element in tumor invasion and metastasis. nih.gov

The table below outlines the role of Cathepsin B in activating other extracellular proteases.

Modulation of Angiogenesis in Endothelial Cell Models

In vitro studies using endothelial cell models have revealed a complex, and at times contradictory, role for Cathepsin B in the regulation of angiogenesis, the formation of new blood vessels. Inhibition of Cathepsin B has been shown to modulate key angiogenic processes, including the expression of vascular endothelial growth factor (VEGF) and the formation of tube-like structures by endothelial cells.

Effects on VEGF Expression and Tube Formation

The impact of Cathepsin B inhibition on angiogenesis appears to be context-dependent. Some studies suggest that Cathepsin B can act as a suppressor of angiogenesis at the endothelial level by decreasing VEGF expression. jcancer.org In bovine retinal endothelial cells, overexpressed Cathepsin B was found to downregulate VEGF. jcancer.org Conversely, other research indicates that Cathepsin B promotes angiogenesis by inducing VEGF expression in cancer cells. researchgate.net

In glioma cell lines, for example, downregulation of Cathepsin B expression led to a reduction in VEGF protein levels. capes.gov.br The conditioned medium from these Cathepsin B-deficient glioma cells was less effective at promoting the formation of capillary-like networks by human microvascular endothelial cells. capes.gov.br Further research has shown that knocking down both uPAR and Cathepsin B can inhibit tumor-induced angiogenesis by disrupting the JAK/STAT pathway-dependent expression of VEGF. jcancer.org

However, studies focusing directly on endothelial cells have produced different results. Pharmacological or molecular suppression of Cathepsin B in primary endothelial cells eliminated their dependence on exogenous VEGF for tube formation. nih.govmolbiolcell.org This was correlated with an increase in both VEGF mRNA and protein levels within the endothelial cells themselves, suggesting that blocking Cathepsin B activity can actually boost the production of this pro-angiogenic factor. nih.gov This effect is thought to be a compensatory mechanism, as blocking Cathepsin B also reduces the production of the anti-angiogenic protein endostatin. nih.govmolbiolcell.org

In some endothelial cell models, such as HMEC-1 and SVEC4-10, the Cathepsin B inhibitor nitroxoline (B368727) was found to reduce tube formation. oncotarget.com However, another specific Cathepsin B inhibitor, CA-074, did not significantly change the number of tubular complexes in the tested endothelial cell lines. oncotarget.com In human umbilical vein endothelial cells (HUVECs), the specific Cathepsin B inhibitor CA-074Me was shown to partially block HMGB1-induced tube formation. ahajournals.org

The following table summarizes key findings on the effects of Cathepsin B inhibition on VEGF expression and endothelial tube formation.

Preclinical Investigations of Cathepsin B Inhibitors in Vivo Animal Models

Efficacy in Disease Models

In animal models of traumatic brain injury (TBI), the inhibition of Cathepsin B has been investigated as a therapeutic strategy. frontiersin.org Studies utilizing the specific Cathepsin B inhibitor, CA-074Me, have demonstrated a potential role for this compound in mitigating certain behavioral deficits associated with TBI. mdpi.com In a rat model of TBI combined with secondary intracranial pressure (ICP) elevation, animals treated with CA-074Me showed lower scores on the whisker nuisance task compared to vehicle-treated animals, suggesting a reduction in post-injury hypersensitivity. mdpi.com

Pathologically, TBI is associated with a cascade of cellular events, including the potential release of lysosomal enzymes like Cathepsin B into the cytoplasm, which can contribute to cell death pathways. frontiersin.orgacs.org Research indicates that TBI can lead to an increase in Cathepsin B expression and activity in the brain. frontiersin.org For instance, a controlled cortical impact (CCI) mouse model of TBI showed increased cytosolic Cathepsin B activity in the ipsilateral cortex. acs.org While direct studies on Cathepsin B Inhibitor III's effect on pathological markers in TBI are part of ongoing research, the general principle is that inhibiting this enzyme could prevent downstream cellular damage. One study noted that while the inhibitor CA-074Me was used to assess behavioral outcomes, it did not significantly impact the number of neurons in the lateral neocortex following the injury. mdpi.com

Table 1: Effect of CA-074Me in a Rat Model of Traumatic Brain Injury with Intracranial Pressure Elevation

Model Treatment Group Behavioral Outcome (Whisker Nuisance Task) Reference
TBI + 20 mmHg ICPCA-074MeReduced post-injury hypersensitivity scores mdpi.com
TBI + 20 mmHg ICPVehicle (10% DMSO)Higher post-injury hypersensitivity scores mdpi.com

Research has identified elevated levels and cytoplasmic leakage of Cathepsin B as a trigger for amyloidogenesis in certain neurological lysosomal storage diseases (LSDs). nih.govnih.govresearchgate.net Specifically, in mouse models of Mucopolysaccharidosis IIIC (MPS IIIC) and Sialidosis, Cathepsin B levels were found to be significantly elevated in the cerebral cortex. nih.govresearchgate.net This overexpression was linked to the formation of β-amyloid aggregates in cortical neurons. nih.govnih.gov

Studies have demonstrated that inhibiting Cathepsin B can effectively block this pathological amyloidogenesis. nih.govnih.gov Chronic treatment of mouse models of MPS IIIC (HgsnatP304L) and Sialidosis (Neu1ΔEx3) with a brain-penetrable Cathepsin B inhibitor resulted in a significant reduction of neuronal amyloid precursor protein (APP) deposits. nih.govresearchgate.net Furthermore, genetic inactivation of the Cathepsin B gene in the MPS IIIC mouse model completely prevented the accumulation of β-amyloid aggregates. nih.gov Beyond reducing amyloidogenesis, the inhibition of Cathepsin B also led to improvements in behavioral deficits, such as rescuing hyperactivity and reducing anxiety in the MPS IIIC mouse model. nih.govresearchgate.net These findings suggest that Cathepsin B is a key player in the neurodegenerative pathology of these LSDs and a viable therapeutic target. nih.govnih.gov

Table 2: Impact of Cathepsin B Inhibition on Neurological Lysosomal Disease Models

Disease Model Key Pathological Finding Effect of Cathepsin B Inhibition Reference
MPS IIIC (Mouse)3- to 5-fold increase in cortical Cathepsin B; Amyloid-β aggregates in neurons.Drastic reduction in neuronal amyloid deposits; Rescue of hyperactivity and anxiety. nih.govnih.govresearchgate.net
Sialidosis (Mouse)3- to 5-fold increase in cortical Cathepsin B; Amyloid-β aggregates in neurons.Drastic reduction in neuronal amyloid deposits. nih.govnih.govresearchgate.net

Table 3: Effect of CA-074 on Primary Tumor Growth in Murine Models

Cancer Model Treatment Effect on Primary Tumor Growth Reference
4T1.2 Breast Cancer (Murine)CA-074No significant impact nih.gov
Human Melanoma Xenograft (Murine)CA-074Significant reduction nih.gov

Cathepsin B is strongly implicated in the processes of tumor cell invasion and metastasis through the degradation of extracellular matrix components. wjgnet.com Preclinical in vivo studies using this compound (CA-074) have provided compelling evidence for its efficacy in reducing metastatic spread. nih.govwjgnet.com

In the 4T1.2 murine model of breast cancer, which spontaneously metastasizes, treatment with CA-074 significantly decreased metastasis to both the lung and bone. nih.gov This anti-metastatic effect was observed even when treatment was initiated after the primary tumor had been resected, indicating a role for Cathepsin B in the later stages of metastatic outgrowth. nih.gov Similarly, in a murine xenograft model using human melanoma cells, administration of CA-074 significantly reduced the number of artificial lung metastases. nih.gov These studies underscore the potential of selective Cathepsin B inhibition as a strategy to specifically target the invasive and metastatic capabilities of cancer cells. nih.govnih.govwjgnet.com

Table 4: Efficacy of CA-074 in Reducing Metastasis in Murine Models

Cancer Model Metastatic Site Outcome of CA-074 Treatment Reference
4T1.2 Breast CancerLungSignificantly decreased metastasis nih.gov
4T1.2 Breast CancerBone (Spine)Significantly decreased metastasis nih.gov
Human Melanoma XenograftLungSignificantly reduced number of metastases nih.gov
Inhibition of Tumor Growth and Spread in Murine Models

Renal Pathophysiology Models

The role of Cathepsin B in the progression of kidney disease is an area of active investigation. Upregulated activity of this protease is linked to various pathological processes within the kidney, including inflammation, apoptosis (programmed cell death), and fibrosis. Consequently, inhibitors of Cathepsin B are being evaluated for their therapeutic potential in animal models of renal disease.

Programmed cell death, particularly apoptosis of renal cells, is a key contributor to the pathogenesis of both acute and chronic kidney diseases. Cathepsin B, when released from the lysosome into the cytoplasm, can trigger apoptotic pathways. Therefore, inhibiting its activity is a promising strategy to mitigate kidney cell loss and preserve organ function.

In a mouse model of chronic kidney disease (CKD) induced by an adenine-rich diet, which leads to tubulointerstitial damage, the administration of Calpain Inhibitor III (MDL 28170) demonstrated significant therapeutic effects. oup.comresearchgate.net This model mimics key aspects of human CKD, including the development of renal fibrosis. Treatment with Calpain Inhibitor III was found to prevent the increase in collagen I expression, a hallmark of fibrosis, both in vivo in the mouse model and in vitro in human kidney proximal tubular cells (HK-2) treated with TGF-β, a potent pro-fibrotic cytokine. oup.comresearchgate.net These findings suggest a direct link between the activity of proteases like Cathepsin B and the fibrotic processes that underpin the progression of chronic kidney disease. oup.com

Furthermore, in a mouse model of podocyte injury, which is a critical factor in the development of proteinuria and glomerulosclerosis, treatment with Calpain Inhibitor III was shown to reduce the severity of proteinuria and alleviate glomerulosclerosis, ultimately improving the survival rates of the animals. nih.govjci.org Studies on calpain inhibitor AK 295 in a rat model of renal ischemia-reperfusion injury, a major cause of acute kidney injury, have shown that the inhibitor can prevent apoptosis, as indicated by the absence of the active caspase-3 enzyme band in the treated group. alliedacademies.org While this study used a different calpain inhibitor, it highlights the general principle that inhibiting these proteases can protect against ischemia-induced kidney damage. alliedacademies.org The protective mechanism of these inhibitors in the kidney is often linked to the suppression of inflammatory and apoptotic signaling pathways. nih.govfrontiersin.org

Below is a table summarizing the key findings of preclinical studies of Calpain Inhibitor III in renal pathophysiology models.

Table 1: Preclinical Studies of Calpain Inhibitor III in Renal Disease Models
Model System Key Findings Reference(s)
Adenine-induced chronic kidney disease (mouse model) Prevented the increase in collagen I expression, indicating a reduction in renal fibrosis. oup.comresearchgate.net
Podocyte-specific Gak-knockout mice (model for proteinuria and glomerulosclerosis) Mitigated the degree of proteinuria and glomerulosclerosis, leading to a striking increase in survival. nih.govjci.org
Human kidney proximal tubular cells (HK-2) treated with TGF-β (in vitro) Prevented the TGF-β-induced increase in collagen I expression. oup.comresearchgate.net

Evaluation in Other Relevant Animal Models (e.g., Parasitic Infections)

Cysteine proteases, including Cathepsin B, are crucial for the survival, growth, and pathogenesis of various parasites. These enzymes are involved in processes such as nutrient acquisition, host tissue invasion, and evasion of the host immune response. This makes them attractive targets for antiparasitic drug development.

The calpain and Cathepsin B inhibitor, MDL 28170, has been extensively studied for its efficacy against several species of the protozoan parasite Leishmania, the causative agent of leishmaniasis. In vitro studies have demonstrated that MDL 28170 induces a dose-dependent reduction in the viability of Leishmania amazonensis promastigotes, the flagellated form of the parasite. plos.org The inhibitor was also shown to induce morphological changes and arrest the growth of the parasites. nih.gov The IC50 (half-maximal inhibitory concentration) for amastigotes, the clinically relevant intracellular stage of the parasite, was found to be in a similar range to that for promastigotes. mdpi.com Importantly, MDL 28170 displayed a higher toxicity towards the Leishmania amastigotes than to the mammalian host macrophages, indicating a degree of selectivity. scielo.br

Further studies have shown that MDL 28170 can induce apoptotic markers in Leishmania amazonensis promastigotes and cause a significant increase in the proportion of cells in the sub-G0/G1 phase of the cell cycle, indicating cell cycle arrest. plos.org Ultrastructural analysis using electron microscopy revealed that the inhibitor causes significant morphological changes in the parasites. plos.org

In the context of Trypanosoma cruzi, the parasite responsible for Chagas disease, MDL 28170 has also shown promising results. The inhibitor arrested the growth of the epimastigote forms of the parasite in a dose-dependent manner and was also effective against the infective bloodstream trypomastigote forms. cambridge.orgplos.org Furthermore, MDL 28170 was found to reduce the attachment of T. cruzi epimastigotes to the midgut of the insect vector, Rhodnius prolixus, in vitro, suggesting it could play a role in blocking parasite transmission. plos.org Another Cathepsin B inhibitor, CA-074, has been shown to modulate the immune response in a mouse model of leishmaniasis, leading to a protective Th1 response. aai.orgpnas.org

The following table summarizes the findings of preclinical evaluations of MDL 28170 in parasitic infection models.

Table 2: Preclinical Evaluation of MDL 28170 in Parasitic Infection Models
Parasite Model System Key Findings Reference(s)
Leishmania amazonensis In vitro promastigotes Dose-dependent reduction in viability, growth arrest, induction of apoptotic markers, and cell cycle arrest. plos.orgnih.gov
Leishmania spp. In vitro intracellular amastigotes in macrophages Reduced number of intracellular amastigotes with selectivity for the parasite over host cells. scielo.br
Trypanosoma cruzi In vitro epimastigotes and bloodstream trypomastigotes Growth arrest of epimastigotes and efficacy against infective bloodstream forms. cambridge.orgplos.org
Trypanosoma cruzi In vitro insect vector model (Rhodnius prolixus midgut) Reduced attachment of parasites to the vector's midgut. plos.org

Advanced Delivery Systems for Cathepsin B Inhibitors in Preclinical Settings

While potent and selective Cathepsin B inhibitors have been developed, their translation into effective clinical therapies can be hampered by challenges such as poor solubility, low bioavailability, and off-target effects. To overcome these limitations, various advanced delivery systems are being explored in preclinical settings to enhance the targeted delivery and therapeutic efficacy of these inhibitors.

Nanoparticle-Based Delivery Systems

Nanoparticles offer a versatile platform for the delivery of therapeutic agents, including Cathepsin B inhibitors. They can improve the solubility and stability of the drug, prolong its circulation time, and facilitate its accumulation at the target site through the enhanced permeability and retention (EPR) effect, which is characteristic of many solid tumors. nih.gov

Recently, novel peptide-drug conjugates have been designed that self-assemble into nanoparticles. researchgate.netmdpi.comnih.gov For instance, a Cathepsin B inhibitor was developed by conjugating a Cathepsin B-specific peptide with bile acid. This conjugate was able to self-assemble into stable nanoparticles in an aqueous solution. researchgate.netmdpi.comnih.gov These nano-sized conjugates demonstrated significant Cathepsin B inhibitory effects and anticancer activity in a mouse model of colorectal cancer, with low toxicity observed after intravenous injection. researchgate.netmdpi.comnih.gov Another approach involves the use of hollow cerium oxide nanoparticles doped with the Cathepsin B inhibitor CA-074Me to alleviate inflammation and improve the osteogenic microenvironment. nih.govdovepress.comresearchgate.net

Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs)

Peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs) are targeted therapeutic strategies that utilize a targeting moiety (a peptide or an antibody) to selectively deliver a potent cytotoxic agent to diseased cells. In the context of Cathepsin B, its overexpression in certain cancers and its ability to cleave specific peptide sequences are exploited for the targeted release of drugs.

Many ADCs in clinical development utilize linkers that are sensitive to cleavage by Cathepsin B. aacrjournals.org The valine-citrulline (Val-Cit) dipeptide linker is a widely used example. rsc.org This linker is stable in the systemic circulation but is efficiently cleaved by Cathepsin B within the lysosomal compartment of target cells, leading to the release of the cytotoxic payload. tcichemicals.com This strategy enhances the therapeutic window of the drug by concentrating its effect on the target cells while minimizing systemic toxicity. While most of the research in this area has focused on cancer therapy, the principle of using Cathepsin B-cleavable linkers could potentially be applied to other diseases where this protease is upregulated.

Intelligent and Targeted Delivery Strategies

The development of "smart" or "intelligent" delivery systems that respond to specific stimuli in the disease microenvironment is a major focus of current research. The overexpression and activity of Cathepsin B in pathological tissues make it an ideal trigger for such systems.

These strategies often involve the use of linkers that are specifically cleaved by Cathepsin B, leading to drug release only at the site of disease. pyxisoncology.com For example, nanoparticles can be surface-modified with peptides that are cleaved by Cathepsin B, triggering the release of an encapsulated drug. mdpi.commdpi.com This approach has been explored for the delivery of chemotherapeutic agents to tumors, where the acidic and enzyme-rich microenvironment facilitates drug release. mdpi.commdpi.com These intelligent delivery systems hold the promise of highly specific and controlled drug delivery, which could significantly improve the efficacy and safety of Cathepsin B inhibitors and other therapeutic agents.

Methodological Advancements in Cathepsin B Inhibitor Research

Biochemical and Enzymatic Assay Techniques

The functional analysis of cathepsin B and the evaluation of its inhibitors are primarily conducted through biochemical and enzymatic assays. These assays are designed to measure the catalytic activity of the enzyme and how it is affected by inhibitory compounds.

Fluorogenic and Chromogenic Peptide Substrate Assays

A common method for measuring cathepsin B activity involves the use of synthetic peptide substrates that, when cleaved by the enzyme, produce a detectable signal. These substrates typically mimic the natural cleavage sites of cathepsin B.

Fluorogenic Substrates: These substrates contain a fluorescent group, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), which is quenched by an adjacent part of the molecule. rndsystems.comsigmaaldrich.comwindows.net Upon cleavage by cathepsin B, the fluorescent group is released, resulting in an increase in fluorescence that can be measured over time. bpsbioscience.com Commonly used fluorogenic substrates for cathepsin B include Z-Arg-Arg-AMC and Z-Phe-Arg-AMC. sigmaaldrich.comnih.govsigmaaldrich.com The activity of cathepsin B can be quantified using a standard curve of the free fluorophore. merckmillipore.com

Chromogenic Substrates: Similar to fluorogenic substrates, chromogenic substrates release a colored product upon enzymatic cleavage. A widely used chromogenic substrate for cathepsin B is Z-Arg-Arg-p-nitroanilide (Z-Arg-Arg-pNA). sigmaaldrich.combmrservice.comfrontiersin.orgfrontiersin.org The release of p-nitroanilide can be monitored by measuring the increase in absorbance at a specific wavelength, typically around 405 nm. bmrservice.combmrservice.com

These assays are readily adaptable for high-throughput screening of potential cathepsin B inhibitors. windows.netassaygenie.com In such screens, the reduction in the rate of fluorescent or chromogenic product formation in the presence of a test compound indicates its inhibitory activity. windows.net

Kinetic Parameter Determination (Ki, kinact, IC50)

To characterize the potency and mechanism of action of a Cathepsin B inhibitor, several kinetic parameters are determined.

IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.gov It is a commonly used measure of inhibitor potency. For instance, Cathepsin B Inhibitor III, also known as CA-074, is a potent irreversible inhibitor of rat liver cathepsin B with an IC50 value of 2.24 nM. sigmaaldrich.com The potency of CA-074 is pH-dependent, being most effective at the acidic pH typical of lysosomes. nih.govacs.org At pH 4.6, its IC50 is 6 nM, while at pH 7.2, it is 723 nM, representing a 120-fold decrease in potency. nih.govacs.org Another inhibitor, MDL 28170, inhibits cathepsin B with a Ki of 25 nM. abcam.com

Ki (Inhibition constant): This value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a higher affinity. For reversible inhibitors, Ki can be determined through analysis of enzyme kinetics in the presence of varying concentrations of the inhibitor and substrate.

kinact (Inactivation rate constant): For irreversible inhibitors, which form a covalent bond with the enzyme, the parameter kinact/Ki is often used to describe their efficiency. This second-order rate constant reflects how quickly the inhibitor inactivates the enzyme. For example, a cysteine protease inhibitor has been shown to selectively inhibit cathepsin B with a k2/Ki of 1.0 x 104 M-1sec-1. sigmaaldrich.com

InhibitorParameterValueTargetConditionsSource
This compound (CA-074)IC502.24 nMRat liver cathepsin BN/A sigmaaldrich.com
CA-074IC506 nMCathepsin BpH 4.6 nih.govacs.org
CA-074IC5044 nMCathepsin BpH 5.5 acs.org
CA-074IC50723 nMCathepsin BpH 7.2 nih.govacs.org
CA-074 MeIC5036.3 nMCathepsin BN/A apexbt.com
MDL 28170Ki25 nMCathepsin BN/A abcam.com
Cysteine Protease Inhibitork2/Ki1.0 x 104 M-1sec-1Cathepsin BN/A sigmaaldrich.com

Active Site Labeling Techniques (e.g., DCG-04)

Activity-based probes (ABPs) are powerful tools for studying enzyme activity directly within a complex biological sample. DCG-04 is a well-characterized ABP that specifically targets the active site of papain-like cysteine proteases, including cathepsin B. nih.govnih.govmpg.demdpi.com

DCG-04 is a derivative of the irreversible cysteine protease inhibitor E-64 and contains a biotin (B1667282) tag. mpg.demdpi.comgoogle.com This probe forms a covalent bond with the active site cysteine residue of active cathepsin B molecules. nih.govstonybrookmedicine.edu The biotinylated enzymes can then be detected and quantified using streptavidin-HRP (horseradish peroxidase) followed by chemiluminescence on a western blot. mdpi.comnih.govaacrjournals.org The intensity of the signal correlates with the amount of active enzyme. google.com

This technique is invaluable for:

Confirming target engagement: By pre-incubating a sample with a potential inhibitor before adding DCG-04, a decrease in the labeling intensity indicates that the inhibitor is binding to the active site of cathepsin B. google.comstonybrookmedicine.edu

Profiling protease activity: DCG-04 can be used to visualize the activity of multiple cysteine proteases in a sample simultaneously. mpg.deaacrjournals.org

Studying enzyme activation: It has been used to demonstrate that both the pro-form and the mature form of cathepsin B are catalytically active, as both are labeled by DCG-04. nih.govnih.gov

Structural Biology Methods

Understanding the three-dimensional structure of cathepsin B and how inhibitors bind to its active site is fundamental for structure-based drug design.

X-ray Crystallography of Cathepsin B-Inhibitor Complexes

X-ray crystallography is a high-resolution technique that provides detailed atomic-level information about the structure of proteins and their complexes with other molecules. The crystallization and subsequent X-ray diffraction analysis of cathepsin B in complex with inhibitors have been instrumental in elucidating the molecular basis of inhibitor specificity and potency.

For example, the crystal structure of bovine spleen cathepsin B complexed with CA-074 has been determined at a resolution of 2.2 Å. jst.go.jpnih.gov This structural analysis revealed the precise binding mode of CA-074, showing that the inhibitor's L-isoleucyl-L-proline moiety occupies the S' subsites of the enzyme, while the propylcarbamoyl group is located in the S subsites. jst.go.jp The oxirane ring of CA-074 forms a covalent bond with the active site cysteine residue (Cys-29). jst.go.jp

These crystallographic studies provide a structural framework for understanding the interactions between the inhibitor and the amino acid residues in the active site of cathepsin B. researchgate.netoup.comrcsb.org This knowledge is critical for the rational design of new, more potent, and selective inhibitors. researchgate.netnih.gov

ComplexPDB IDResolution (Å)Key FindingsSource
Bovine Cathepsin B - CA0741QDQ2.18Refined structure showing covalent bond between CA074 and Cys29. oup.comrcsb.org
Human Cathepsin B - CA0301CSB2.0Revealed substrate-like interactions in the S1' and S2' sites. rcsb.org
Bovine Cathepsin B - CA074N/A2.2Elucidated the binding mode of CA074. jst.go.jpnih.gov

Cryo-Electron Microscopy in Structural Elucidation

Cryo-electron microscopy (cryo-EM) is an emerging powerful technique for determining the structure of large protein complexes and membrane proteins that are often difficult to crystallize. creative-biostructure.com While X-ray crystallography has been the primary method for studying cathepsin B, cryo-EM is increasingly being used for the structural analysis of other proteases and their complexes. biorxiv.orgexpasy.orgpnas.orgplos.org

Recent advances in cryo-EM, particularly microcrystal electron diffraction (MicroED), allow for the determination of high-resolution structures from vanishingly small crystals. biorxiv.org This technique has been successfully applied to determine the structure of other cysteine proteases. biorxiv.org As cryo-EM technology continues to evolve, it is poised to become an even more valuable tool for elucidating the structures of cathepsin B in complex with various inhibitors and modulators, especially for larger, more dynamic complexes that are not amenable to crystallization. creative-biostructure.com

Advanced Computational Methodologies

High-throughput virtual screening (HTVS) has become a powerful and efficient methodology in drug discovery for identifying novel Cathepsin B (CatB) inhibitors from large chemical libraries. plos.orgfrontiersin.org These computational pipelines are designed to predict the binding affinity and orientation of small molecules to the CatB active site, allowing for the rapid screening of extensive databases and the prioritization of promising candidates for further testing. plos.orgresearchgate.net The process typically begins with the generation of a three-dimensional pharmacophore model based on the structural features of known CatB inhibitors. researchgate.netmdpi.com These models define the essential hydrophobic, hydrogen bond acceptor, and hydrogen bond donor features required for binding. mdpi.comnih.gov

A validated pharmacophore hypothesis is then used to screen large compound databases, such as the Maybridge database (~61,000 compounds) or the DrugBank database (~3,500 molecules). plos.orgmdpi.comnih.gov Hits from this initial screening are then subjected to further filtering, often involving molecular docking simulations using programs like AutoDock, to predict their binding modes and affinities within the CatB active site. plos.orgmdpi.com This structure-based approach is crucial, as the S' pocket of the CatB active site has unique features that are important for designing selective inhibitors. plos.org The screening process can be refined using techniques like covalent docking for irreversible inhibitors or by applying methodologies like MM-PBSA and MM-GBSA to better prioritize lead compounds. mdpi.comingentaconnect.com This integrated, multi-step approach has successfully identified novel chemical scaffolds, such as pyridine, acetamide, and benzohydrazide (B10538) compounds, as potential starting points for developing new CatB-targeting therapeutics. mdpi.com

Table 1: Example of a High-Throughput Virtual Screening (HTVS) Pipeline for Cathepsin B Inhibitors

Step Description Tools/Databases Outcome
1. Target & Ligand Preparation Retrieval and preparation of the Cathepsin B crystal structure (e.g., PDB ID: 1CSB). Collection of a dataset of known inhibitors. mdpi.comnih.gov Protein Data Bank (PDB), Scientific Literature A prepared protein target and a set of known active ligands.
2. Pharmacophore Modeling Generation of a 3D pharmacophore hypothesis based on the common features of known active inhibitors (e.g., hydrophobic, H-bond donor/acceptor sites). mdpi.comresearchgate.net Catalyst, LigandScout A validated 3D model representing key binding features.
3. Virtual Screening The pharmacophore model is used as a 3D query to screen large chemical libraries for molecules with matching features. plos.orgmdpi.com Maybridge Database, DrugBank, ZINC Database A subset of "hit" compounds from the library.
4. Molecular Docking The hit compounds are docked into the active site of Cathepsin B to predict their binding poses and estimate binding affinity. plos.orgmdpi.com AutoDock, InstaDock A ranked list of compounds based on docking scores and binding interactions.

| 5. Post-Screening Analysis | Top-ranked compounds are further analyzed for stability and interactions using more advanced computational methods. frontiersin.orgmdpi.com | Molecular Dynamics (MD) Simulations, MM-PBSA/GBSA | A final, refined list of promising lead candidates for experimental validation. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of compounds and their biological activity, such as the inhibition of Cathepsin B. nih.gov These models are valuable for predicting the potency of novel compounds, optimizing lead candidates, and guiding the design of new inhibitors. nih.gov Researchers have developed both continuous QSAR models, which predict the specific inhibitory activity (e.g., IC₅₀), and binary QSAR models, which classify compounds as either active or inactive. nih.gov

The development of a QSAR model involves calculating a range of molecular and physicochemical properties (descriptors) for a series of known CatB inhibitors. nih.gov Methodologies such as Molecular Field Analysis (MFA) and Receptor Surface Analysis (RSA) are employed to build the 3D-QSAR models. researchgate.netbiochempress.com Studies have shown that these models can achieve strong predictive power; for instance, one study reported a regression correlation coefficient (r²) of 0.82 and a cross-validated coefficient (q²) of 0.68 for a continuous model. nih.gov Binary models have also demonstrated high accuracy, correctly distinguishing active from inactive compounds with accuracies up to 94%. nih.gov These validated models serve as effective pre-screening tools to facilitate the optimization and design of novel CatB inhibitors. nih.gov 3D-QSAR studies have revealed that features like hydrophobic groups are often critical for increasing inhibitory activity. researchgate.netbiochempress.com

Advanced molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of Cathepsin B and its interactions with inhibitors at an atomic level. frontiersin.orgnih.gov Standard MD simulations, often run for hundreds of nanoseconds, are used to assess the stability of the enzyme-inhibitor complex, observe conformational changes, and analyze the persistence of key interactions like hydrogen bonds over time. plos.orgfrontiersin.orgnih.gov Such simulations have confirmed that the binding of inhibitors like CA-074 can significantly restrict the conformational flexibility of the CatB substrate-binding region, particularly the "occluding loop," which is a key structural element of the enzyme. nih.gov These simulations provide crucial insights into the binding mechanisms that underpin an inhibitor's potency and selectivity. plos.orgnih.gov

To overcome the timescale limitations of standard MD, which can hinder the observation of rare events like ligand binding or large-scale conformational changes, enhanced sampling methods are utilized. biorxiv.orgsciopen.com Techniques like umbrella sampling have been applied in the study of Cathepsin B to calculate the free binding energy of peptide analogs to Aβ oligomers, a process relevant to Alzheimer's disease research where CatB is implicated. nih.gov Enhanced sampling methods work by modifying the simulation to accelerate the system's dynamics, allowing for a more comprehensive exploration of the conformational space and the calculation of thermodynamic properties. biorxiv.orgsciopen.com These advanced simulation techniques are critical for gaining a deeper understanding of the molecular basis of CatB inhibition and for the rational design of more effective therapeutic agents. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Cellular and Animal Model Assays

To evaluate the functional efficacy of Cathepsin B inhibitors in a biologically relevant context, a variety of in vitro cell-based assays are employed. Given CatB's role in the degradation of the extracellular matrix (ECM), these assays are particularly focused on processes central to cancer progression, such as cell invasion, migration, and angiogenesis. oncotarget.comaacrjournals.orgacs.org

Tumor cell invasion is commonly measured using Transwell chambers coated with a layer of Matrigel, an ECM protein mixture. nih.govnih.gov The ability of cancer cells (e.g., prostate cancer lines PC3 and DU145) to invade through the Matrigel towards a chemoattractant is significantly reduced by CatB inhibitors or by the genetic downregulation of CatB. nih.govnih.gov Cell migration is often assessed using a wound-healing or "scratch" assay, where a gap is created in a confluent monolayer of cells. nih.gov Treatment with CatB inhibitors like CA-074Me has been shown to inhibit the ability of cells, such as rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), to migrate and close the gap. nih.gov Angiogenesis, the formation of new blood vessels, is modeled in vitro using endothelial tube formation assays. In this assay, endothelial cells are cultured on Matrigel, and their ability to form capillary-like structures is quantified. This process is significantly reduced by CatB inhibitors like nitroxoline (B368727). oncotarget.com

Table 2: Common In Vitro Assays for Evaluating Cathepsin B Inhibitors

Assay Type Purpose Typical Methodology Example Finding
Invasion Assay To measure the ability of cells to move through an extracellular matrix barrier. Cells are seeded in the upper chamber of a Transwell insert coated with Matrigel; invasion into the lower chamber is quantified. nih.govnih.gov siRNA-mediated knockdown of Cathepsin B significantly decreased the invasive ability of PC3 prostate cancer cells. nih.gov
Migration Assay To measure the rate of cell movement across a 2D surface. A "wound" is created in a confluent cell monolayer; closure of the gap over time is monitored and measured. nih.gov The CatB inhibitor CA074Me inhibited the migration of platelet-derived growth factor (PDGF)-stimulated RA-FLS by 50.9%. nih.gov
Angiogenesis Assay To model the formation of new blood vessels in vitro. Endothelial cells are plated on Matrigel; the formation of tube-like networks is observed and quantified. oncotarget.comaacrjournals.org The CatB inhibitor nitroxoline significantly reduced endothelial tube formation. oncotarget.com

| ECM Degradation Assay | To directly measure the degradation of ECM components. | Cells are cultured on a substrate coated with fluorescently labeled collagen (DQ-collagen IV); fluorescence release indicates degradation. oncotarget.com | Nitroxoline significantly reduced extracellular DQ-collagen IV degradation by multiple cancer cell lines. oncotarget.com |

To definitively validate Cathepsin B as the specific target of a chemical inhibitor and to elucidate its precise role in cellular processes, researchers utilize genetic tools to suppress or eliminate its expression. mdpi.comnih.gov These functional validation models, primarily using RNA interference (RNAi) or the CRISPR-Cas9 system, are crucial for confirming that the biological effects observed with an inhibitor are a direct result of its action on CatB. mdpi.comaacrjournals.org

RNA interference, using short hairpin RNA (shRNA) or small interfering RNA (siRNA), can be used to temporarily "knock down" the expression of the Cathepsin B gene (CTSB). nih.govnih.gov For example, studies have shown that siRNA-mediated knockdown of CTSB in prostate cancer cells inhibits invasion and migration, mirroring the effects of chemical inhibitors. nih.gov Similarly, treating RA-FLS cells with CTSB siRNA reduced their invasive capacity. nih.gov

The CRISPR-Cas9 system allows for the permanent and complete "knockout" of the CTSB gene. nih.govfrontiersin.orgmdpi.com This technique has been used across various cell lines, including colon carcinoma (Caco-2), acute lymphoblastic leukemia (REH), and HER2-overexpressing breast cancer cells (KPL-4), to study the effects of a total loss of CatB function. mdpi.comaacrjournals.orgmdpi.com In several studies, the effects of a CTSB knockout on cellular phenotypes, such as sensitivity to radiation, were compared directly to the effects of a chemical inhibitor (CA-074), providing strong evidence for the inhibitor's on-target activity. mdpi.comfrontiersin.org Furthermore, generating CTSB knockout animal models, such as in mice, has been instrumental in validating the role of CatB in pathological processes like Alzheimer's disease, where gene deletion was shown to improve memory deficits. nih.gov

Table 3: Compound Names Mentioned in Article

Compound Name Synonyms/Alternate Names
This compound Z-FG-NHO-BzOME, Z-Phe-Gly-NHO-Bz-pOMe
CA-074 N-(L-3-trans-propylcarbamoyloxirane-2-carbonyl)-L-isoleucyl-L-proline
CA-074Me CA-074 methyl ester
Nitroxoline 8-hydroxy-5-nitroquinoline
F-F-FMK Z-Phe-Phe-fluoromethylketone
Lurasidone -
Paliperidone -
Nicandrenone -

Advanced Imaging Techniques in Animal Models

Methodological advancements in molecular imaging have enabled the non-invasive visualization and quantification of enzymatic activity within living organisms. In the context of Cathepsin B (CTB) research, these techniques are pivotal for understanding its role in various pathologies, such as cancer and inflammatory diseases. While direct imaging of specific inhibitors like this compound is not a primary research focus, these inhibitors are instrumental as pharmacological tools to validate novel imaging agents. Research is centered on developing activatable probes that generate a signal in response to CTB's enzymatic activity. Inhibitors are then used in control experiments to demonstrate that the imaging signal is specifically derived from CTB activity; pre-administration of an inhibitor like CA-074 blocks the probe's activation, leading to a significantly reduced signal and thus confirming the probe's specificity. e-century.usacs.orgrevvity.comdovepress.comaacrjournals.org

Advanced imaging of CTB activity in animal models primarily utilizes Positron Emission Tomography (PET), fluorescence imaging, and photoacoustic (PA) imaging. These methods rely on sophisticated probes that are selectively cleaved or activated by CTB.

Positron Emission Tomography (PET) Imaging

PET is a highly sensitive, quantitative imaging modality that uses radiolabeled tracers to visualize biological processes. In CTB research, several small-molecule PET tracers have been developed that become activated and trapped within cells that have high CTB activity, amplifying the imaging signal. nih.gov

Researchers have engineered PET tracers that are activated upon encountering CTB. For instance, two tracers, [68Ga]NOTA-SFCVM and [68Ga]NOTA-SFCVHEM, were developed for the sensitive and specific detection of CTB in tumors. nih.govacs.org These tracers undergo a chemical condensation reaction after being processed by CTB, which enhances and prolongs the PET signal within the tumor. nih.govacs.org In vivo PET imaging studies in mice showed that these tracers selectively accumulate in CTB-positive tumors. nih.gov Similarly, the tracer [68Ga]NOTA-SF-CV was designed to become less hydrophilic after activation by CTB, which prevents it from exiting the tumor cells and leads to prolonged signal retention. nih.govacs.org

Fluorescence and Photoacoustic (PA) Imaging

Optical imaging techniques, including fluorescence and the more advanced photoacoustic imaging, offer high resolution for studying CTB activity. These methods often employ "smart" probes that are optically silent or quenched until they are cleaved by CTB.

Dual-modality probes that combine a fluorescent reporter with a radionuclide for PET imaging have been created. nih.gov A notable example is BMX2, a CTB activity-based probe that incorporates a sulfo-cyanine5.5 dye for fluorescence imaging and a DOTA chelator for labeling with Gallium-68 (68Ga) for PET imaging. e-century.usnih.gov This dual functionality allows for both in vitro analysis and in vivo imaging. In studies on mice with collagen-induced arthritis, 68Ga-BMX2 showed high signal accumulation in inflamed joints, which could be blocked by the CTB inhibitor CA-074. e-century.us This confirmed that the signal was specific to CTB activity. e-century.us

Fluorescent/photoacoustic (FL/PA) imaging is a hybrid technique that combines the sensitivity of fluorescence with the high spatial resolution of ultrasound. Researchers have developed CTB-activated FL/PA probes, such as HCy-Cit-Val and HCy-Gly-Leu-Phe-Gly. acs.org These probes were tested in HeLa cell tumor models in mice and were ableto monitor CTB activity with both high sensitivity and resolution. acs.org The specificity of these probes was confirmed in cell culture experiments where pre-treatment with the cell-permeable inhibitor CA-074-Me significantly reduced the fluorescent and photoacoustic signals. acs.org

The table below summarizes key research findings using these advanced imaging techniques in animal models.

Probe/TracerImaging ModalityAnimal ModelKey Research FindingsReference
[68Ga]NOTA-SFCVHEMPETMice with CTB-positive tumorsShowed higher tumor uptake and faster catalytic efficiency compared to [68Ga]NOTA-SFCVM. nih.govacs.org
[68Ga]NOTA-SF-CVPETMice with various tumorsEffectively visualized CTB expression levels; activation led to prolonged retention and an amplified PET signal. nih.govacs.org
68Ga-BMX2PET / FluorescenceMice with collagen-induced arthritis (CIA)High signal accumulation in inflamed joints for at least 120 hours; signal was significantly blocked by the inhibitor CA074. e-century.us
BMX2 / 68Ga-BMX2PET / FluorescenceMice with HeLa xenograftsShowed high tumor uptake and accumulation for over 24 hours. Specificity confirmed with inhibitor CA074. nih.gov
HCy-Cit-ValFluorescence / Photoacoustic (FL/PA)Mice with HeLa cell tumorsSuccessfully monitored CTB activity in vivo. In vitro, the FL signal enhancement was 6.8-fold and the PA signal enhancement was 5.8-fold compared to inhibitor-treated groups. acs.org
64Cu-labeled ABPs (e.g., 64Cu-GB170)PET / FluorescenceMice with C2C12/Ras tumorsProbe uptake in tumors correlated with protease activity. Inclusion of a Cy5 tag increased tumor uptake. plos.orgplos.org
IVISense Cat B 750 FASTFluorescenceIn vitro (RAW 264.7 mouse macrophages)Probe is activated by macrophages; activation is significantly reduced by the specific cathepsin B inhibitor CA-074Me. revvity.com

Future Research Directions for Cathepsin B Inhibitor Development

Elucidation of Novel Cathepsin B-Dependent Regulatory Networks

While traditionally known for its role in lysosomal protein degradation, recent research has unveiled the involvement of Cathepsin B in more complex regulatory networks, particularly in inflammation and cell death pathways. nih.govnih.gov A significant area of emerging research is its role in the activation of the NLRP3 inflammasome, a key component of the innate immune system. frontiersin.orgnih.gov

Studies have demonstrated that Cathepsin B is required for the activation of caspase-1 and the subsequent production of inflammatory cytokines like IL-1β. frontiersin.orgnih.gov This process is initiated by various stimuli that lead to lysosomal destabilization and the release of Cathepsin B into the cytosol. frontiersin.orgfrontiersin.org Once in the cytosol, Cathepsin B can interact with NLRP3, promoting the assembly of the inflammasome complex. frontiersin.orgnih.govfrontiersin.org This interaction often occurs at the endoplasmic reticulum. frontiersin.orgnih.gov The recognition of Cathepsin B's role in inflammasome activation has opened new avenues for therapeutic intervention in inflammatory diseases. frontiersin.orgmdpi.com For instance, in a microglial oxidative stress model, Cathepsin B was found to regulate NLRP3 inflammasome activation, a process potentially mediated by calcium signaling. jneuropsychiatry.org

Furthermore, Cathepsin B's involvement extends to regulating microglial function in chronic neuroinflammation, which has implications for neurodegenerative diseases. mdpi.com In activated microglia, Cathepsin B can induce the degradation of IκBα, a key inhibitor of the pro-inflammatory NF-κB pathway, leading to sustained neuroinflammation. mdpi.com Unraveling these and other novel Cathepsin B-dependent pathways is crucial for identifying new therapeutic targets and understanding the full spectrum of its pathological roles.

Development of Highly Selective and Potent Inhibitors

A major challenge in the development of Cathepsin B inhibitors is achieving high selectivity over other closely related cysteine cathepsins, such as Cathepsin L, K, and S. tandfonline.com Lack of selectivity can lead to off-target effects and potential toxicity. tandfonline.com Future research is focused on designing inhibitors that can distinguish between the unique structural features of different cathepsins.

Inhibitors are broadly classified as reversible and irreversible. patsnap.comresearchgate.net While irreversible inhibitors, such as those from the epoxysuccinyl class, have been extensively studied, concerns about their potential side effects have spurred the development of reversible inhibitors. researchgate.net Nitroxoline (B368727) derivatives are an example of reversible inhibitors that have shown promise in preclinical studies. researchgate.netrimpacts.com

A promising strategy for achieving selectivity is the development of pH-selective inhibitors. acs.orgnih.gov Cathepsin B is active in both the acidic environment of the lysosome (pH 4.6) and the neutral pH of the cytosol (pH 7.2), where it is released under pathological conditions. nih.gov The enzyme exhibits different cleavage preferences at these distinct pH levels. acs.orgnih.gov Researchers have successfully designed a potent and selective inhibitor of neutral pH Cathepsin B, Z-Arg-Lys-AOMK, which shows 100-fold selectivity for inhibition at pH 7.2 over pH 4.6. acs.orgnih.gov This approach allows for the specific targeting of pathogenic, extra-lysosomal Cathepsin B activity.

Another innovative approach is the development of allosteric inhibitors. patsnap.comnih.gov Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces its activity. patsnap.com This can offer higher specificity and potentially fewer side effects. nih.gov

The following table details some of the Cathepsin B inhibitors currently under investigation:

Inhibitor Type Key Features
CA-074 Irreversible, Epoxysuccinyl peptide Potent and specific for Cathepsin B. nih.gov
Z-Arg-Lys-AOMK Irreversible, pH-selective Nanomolar potency with high selectivity for Cathepsin B at neutral pH. acs.orgnih.gov
Nitroxoline derivatives Reversible Potent, selective, and can alleviate tumor cell invasion. researchgate.netrimpacts.com
Lurasidone Repurposed drug, Reversible Identified through virtual screening, shows significant binding affinity to Cathepsin B. plos.org
Paliperidone Repurposed drug, Reversible Identified through virtual screening, shows significant binding affinity to Cathepsin B. plos.org

Optimization of Targeted Delivery Systems for Enhanced Therapeutic Efficacy

To improve the therapeutic index of Cathepsin B inhibitors, optimizing their delivery to specific pathological sites is crucial. sciopen.comfrontiersin.org This approach aims to increase the local concentration of the inhibitor at the target tissue, thereby enhancing efficacy while minimizing systemic exposure and potential side effects. sciopen.comccspublishing.org.cn

Nanoparticle-based drug delivery systems are a key area of focus. nih.govbbrc.innih.gov These systems can be engineered to specifically target tumor tissues through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands to their surface. ccspublishing.org.cn Various nanocarriers, including liposomes, polymers, dendrimers, and inorganic nanoparticles, are being explored to deliver Cathepsin B inhibitors or prodrugs that are activated by Cathepsin B. sciopen.combbrc.in

For example, researchers have developed carrier-free nanoparticles of a Cathepsin B-cleavable peptide conjugated to the anticancer drug doxorubicin. bbrc.inresearchgate.net These nanoparticles are designed to release their therapeutic payload specifically in the tumor microenvironment where Cathepsin B is overexpressed. bbrc.inresearchgate.net Similarly, peptide-drug conjugates that self-assemble into nanoparticles have shown significant Cathepsin B inhibitory effects and anticancer activity in preclinical models. nih.gov

Another strategy involves the use of Cathepsin B-responsive linkers in antibody-drug conjugates (ADCs). nih.gov These linkers, such as the widely used Gly-Phe-Leu-Gly (GFLG) sequence, are stable in circulation but are cleaved by Cathepsin B upon internalization into target cells, releasing the cytotoxic payload. nih.gov

The table below summarizes various targeted delivery systems for Cathepsin B inhibitors:

Delivery System Approach Key Features
Liposomal Nanocarriers (LNCs) Encapsulation of inhibitors like NS-629. bbrc.inresearchgate.net Enables selective targeting and internalization by tumor and stromal cells. researchgate.net
Peptide-Drug Conjugates (PDCs) Self-assembling nanoparticles of peptide-inhibitor conjugates (e.g., RR-BA). nih.govmdpi.com Show significant Cathepsin B inhibitory effects and anticancer activity. nih.govmdpi.com
Polymeric Prodrugs Conjugation of drugs via Cathepsin B-cleavable linkers (e.g., GFLG). ccspublishing.org.cnnih.gov Allows for controlled drug release in response to Cathepsin B activity. nih.gov
Ferri-liposome nanocarriers Encapsulation of inhibitors for systemic delivery. Results in significant cathepsin inhibition in distant organs and reduction of tumor burden. frontiersin.org

Exploration of Cathepsin B Inhibition in Emerging Pathological Contexts

The role of Cathepsin B is being increasingly recognized in a wide array of diseases beyond its well-established involvement in cancer. nih.govplos.org This has expanded the potential therapeutic applications of Cathepsin B inhibitors to several emerging pathological contexts.

Neurodegenerative Diseases: There is extensive evidence for the involvement of Cathepsin B in the pathology of Alzheimer's disease (AD), traumatic brain injury (TBI), and other neurodegenerative disorders. nih.govmdpi.comnih.gov In AD, Cathepsin B is implicated in the processing of amyloid precursor protein (APP) and the formation of amyloid-β plaques. plos.orgescholarship.org Elevated levels of Cathepsin B are found in the brains of AD patients, and its leakage from lysosomes into the cytosol is thought to initiate cell death and inflammation. mdpi.comnih.govescholarship.org Inhibition of Cathepsin B has been shown to reduce neuropathology and improve behavioral deficits in animal models of these disorders. nih.govbiorxiv.org

Viral Infections: Cathepsin B plays a role in the entry and replication of several viruses. researchgate.netnih.gov For some viruses, such as certain strains of Ebola virus and SARS-CoV-2, Cathepsin B-mediated cleavage of viral glycoproteins is a crucial step for viral entry into host cells. plos.orgasm.org This makes Cathepsin B a potential target for broad-spectrum antiviral therapies. researchgate.netmdpi.com However, the importance of Cathepsin B can vary between different viruses and even between species of the same virus, necessitating further research. plos.org

Cardiovascular and Kidney Diseases: Emerging evidence suggests a role for Cathepsin B in cardiovascular diseases like viral myocarditis, where it can aggravate the condition by activating the inflammasome. nih.gov In the context of kidney diseases, Cathepsin B has been implicated in promoting disease progression through various mechanisms of programmed cell death. frontiersin.org

The expanding understanding of Cathepsin B's role in these and other diseases underscores the importance of continued research into the development and application of its inhibitors for a broader range of therapeutic interventions. frontiersin.org

Q & A

Q. What experimental considerations are critical when selecting Cathepsin B inhibitors for in vitro vs. in vivo studies?

  • Cell permeability : CA-074 (Cathepsin B Inhibitor III) is impermeable to intact cells, making it suitable for lysosomal/extracellular CatB inhibition, while its methyl ester derivative (CA-074Me) and MDL 28170 are cell-permeable for intracellular targeting .
  • Specificity : CA-074 is highly specific for CatB (IC50 = 2.24 nM for rat liver CatB), whereas MDL 28170 inhibits both calpain and CatB (Ki = 25 nM for CatB), requiring validation with complementary assays (e.g., fluorogenic substrates like Z-RR-AMC) to confirm target engagement .
  • Solubility and stability : CA-074 is soluble in DMSO (10 mg/mL) but degrades upon repeated freeze-thaw cycles; MDL 28170 is stable in DMSO (100 mM stock) for short-term use .

Q. How should researchers validate CatB inhibition in cellular models to avoid off-target effects?

  • Knockout controls : Use CatB-deficient cell lines or CRISPR-edited models to confirm inhibitor specificity. For example, CA-074Me’s neuroprotective effects in Alzheimer’s models were confounded by calpain inhibition, necessitating parallel calpain knockout experiments .
  • Activity assays : Measure residual CatB activity in lysates using fluorogenic substrates (e.g., Z-RR-AMC) post-inhibition. A ≥95% reduction in activity confirms effective inhibition .
  • Cross-inhibition checks : Test inhibitors against related proteases (e.g., cathepsins L, S, calpain) using kinetic assays or proteome-wide activity-based probes .

Q. What are the methodological pitfalls in quantifying CatB inhibition efficacy across studies?

  • IC50 variability : Reported IC50 values depend on assay conditions (pH, substrate concentration). Standardize assays at pH 5.0 (lysosomal pH) with 10 µM Z-RR-AMC for comparability .
  • Irreversible vs. reversible inhibition : CA-074 is irreversible, requiring pre-incubation with the enzyme, while MDL 28170’s reversibility necessitates continuous presence during assays .
  • Data normalization : Normalize inhibition data to vehicle-treated controls and account for baseline protease activity in cell lysates .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on CatB’s role in immune responses (e.g., cytokine modulation)?

  • Inhibitor specificity : Discrepancies arise from off-target effects. For instance, Z-FA-FMK reduced IL-2/IFN-γ in T cells, while ZRLR (a more specific inhibitor) increased these cytokines in dendritic cells. Use orthogonal inhibitors (e.g., ZRLR vs. CA-074Me) and validate with genetic knockdowns .
  • Experimental context : CatB’s role varies by cell type (e.g., antigen-presenting cells vs. neurons) and pathogen model (e.g., Yersinia infection vs. neurodegenerative disease). Replicate studies in disease-specific models .
  • Pathway crosstalk : CatB inhibition may indirectly affect caspase-1 or calpain pathways. Use multiplex protease activity profiling to map downstream effects .

Q. What strategies optimize the design of CatB inhibitors for enhanced selectivity and pharmacokinetics?

  • Active-site mapping : Incorporate dipeptide nitriles with occluding loop recognition elements to exploit CatB’s unique exopeptidase activity. Structure-activity relationship (SAR) studies show substituents at the P2 position improve selectivity over cathepsins L/S .
  • Blood-brain barrier (BBB) penetration : MDL 28170’s lipophilicity (MW = 382.5 Da) enables BBB transit for neuroprotection studies, whereas CA-074 requires esterification (CA-074Me) for CNS delivery .
  • Metabolic stability : Replace labile ester groups in CA-074Me with bioisosteres (e.g., ketones) to reduce off-target hydrolysis .

Q. How should researchers address conflicting data on CatB’s dual roles in apoptosis and necrosis?

  • Mechanistic dissection : In Yersinia-infected macrophages, CatB inhibition blocked caspase-1 activation and IL-1β secretion but did not reduce necrosis (measured via HMGB1 release). Use time-course assays to distinguish early apoptotic signaling from late necrotic events .
  • Multi-omics integration : Combine transcriptomics (CatB knockdown) with proteomics (activity-based profiling) to identify context-dependent substrates (e.g., TTC antigen degradation in dendritic cells vs. amyloid-beta processing in neurons) .
  • In vivo corroboration : Validate in vitro findings using CatB knockout mice. For example, CA-074Me’s neuroprotection in Alzheimer’s models was absent in CatB-deficient mice, confirming target specificity .

Methodological Best Practices

  • Assay standardization : Use pH 5.0 buffers for lysosomal CatB activity and include 4 mM DTT/EDTA to stabilize enzyme activity .
  • Data reproducibility : Perform ≥3 biological replicates with technical triplicates. For in vivo studies, use littermate controls to minimize genetic variability .
  • Ethical reporting : Disclose all inhibitor concentrations, solvent controls (e.g., DMSO ≤0.1%), and potential conflicts (e.g., vendor-supplied inhibitors) per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.